5-Bromo-3-iodo-4-methylpyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNKTHBIRSBVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653945 | |
| Record name | 5-Bromo-3-iodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-04-4 | |
| Record name | 5-Bromo-3-iodo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-4-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine: A Keystone Scaffold for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Densely Functionalized Pyridine Core
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of functionalized pyridines, 5-Bromo-3-iodo-4-methylpyridin-2-amine emerges as a particularly powerful and versatile building block. Its densely packed and strategically positioned functional groups—an amine, a methyl group, and two distinct halogens—offer a rich platform for complex molecular engineering. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in the synthesis of targeted therapies, particularly kinase inhibitors. The insights provided herein are curated to empower researchers in leveraging this unique scaffold to accelerate their drug discovery programs.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS number 1150618-04-4, is a solid at room temperature. Its unique substitution pattern dictates its chemical behavior and renders it an invaluable intermediate in multi-step synthetic campaigns.
Structural and Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrIN₂ | [1][2] |
| Molecular Weight | 312.9 g/mol | [2] |
| CAS Number | 1150618-04-4 | [1] |
| Boiling Point | 316 °C | [1] |
| Flash Point | 145 °C | [3] |
| Density | 2.243 g/cm³ | [1] |
| Appearance | Light yellow solid (based on related compounds) | [4] |
Molecular Structure and Reactivity Analysis
The arrangement of substituents on the pyridine ring of this compound is key to its synthetic utility. The electron-donating amino group at the 2-position and the methyl group at the 4-position activate the ring, while the two different halogen atoms at the 3- and 5-positions provide orthogonal handles for a variety of cross-coupling reactions.
Caption: 2D structure of this compound.
The differential reactivity of the C-I and C-Br bonds is a significant feature. The C-I bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, due to its lower bond dissociation energy compared to the C-Br bond. This allows for selective functionalization at the 3-position, leaving the bromine atom at the 5-position available for subsequent transformations.
Synthesis of the Core Scaffold
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This step involves the regioselective bromination of 2-amino-4-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as DMF.[5] Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in DMF to the cooled solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water to precipitate the product.[5] Filter the solid, wash with water, and dry to yield 2-amino-5-bromo-4-methylpyridine.
Step 2: Synthesis of this compound
The second step is the iodination of the brominated intermediate. The electron-donating amino and methyl groups activate the C3 position for electrophilic iodination.
-
Reaction Setup: Dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in a suitable solvent, such as a mixture of sulfuric acid and water.[6]
-
Addition of Iodinating Agent: Add a source of electrophilic iodine, such as a mixture of potassium iodate (KIO₃) and potassium iodide (KI), portion-wise to the solution.[6]
-
Reaction: Heat the reaction mixture and stir for a defined period, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., ammonia) to precipitate the product.[6] Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology. Its structure is a key component in the development of potent and selective kinase inhibitors.
Case Study: Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in several cancers.[7] Consequently, PLK4 has emerged as a promising target for anticancer therapies. Derivatives of 2-aminopyridine are known to be effective PLK4 inhibitors, and this compound provides an ideal starting point for their synthesis.[7][8]
Caption: Synthetic strategy for PLK4 inhibitors.
The general synthetic strategy involves a sequential cross-coupling approach. The more reactive C-I bond is typically addressed first in a Suzuki-Miyaura coupling to introduce a desired aryl or heteroaryl moiety. The remaining C-Br bond can then be functionalized, for instance, through a Buchwald-Hartwig amination to introduce a substituted amine, leading to the final kinase inhibitor scaffold.
Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer. The drug Ceritinib (LDK378) is a potent ALK inhibitor.[9] While the exact synthesis of Ceritinib may not directly involve this compound, the structural motifs present in this building block are highly relevant to the synthesis of Ceritinib and its analogs.[9][10][11][12] The di-halogenated aminopyridine core allows for the precise installation of the various substituted phenyl rings found in the final drug molecule.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with care in a well-ventilated fume hood.[4][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[4][13] While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for related halogenated pyridines should be followed. These compounds are generally considered irritants and may be harmful if swallowed or inhaled.[4]
Conclusion and Future Outlook
This compound represents a highly valuable and strategically designed building block for advanced organic synthesis. Its unique constellation of functional groups provides a versatile platform for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors for cancer therapy. The ability to perform regioselective cross-coupling reactions at two distinct positions opens up a vast chemical space for the exploration of structure-activity relationships. As the demand for targeted therapeutics continues to grow, the importance of such densely functionalized and synthetically malleable scaffolds will undoubtedly increase, solidifying the role of this compound as a key intermediate in the future of drug discovery.
References
- 1. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1860887-00-8|5-BROMO-3-IODO-2-METHOXYPYRIDIN-4-AMINE|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. ijssst.info [ijssst.info]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minor modifications to ceritinib enhance anti-tumor activity in EML4-ALK positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-iodo-4-methylpyridin-2-amine is a halogenated and substituted pyridine derivative, a class of compounds that holds a significant place in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, and its functionalization with halogens provides crucial handles for synthetic diversification, particularly through cross-coupling reactions.[1][2][3] The presence of both bromine and iodine on the pyridine ring of the title compound, along with methyl and amino groups, offers a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a proposed synthetic route, and a detailed workflow for its analytical characterization. While specific experimental data for this particular isomer is limited, this document leverages data from closely related analogues and established principles of organic chemistry to provide a robust framework for researchers working with this compound.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. The following table summarizes available and estimated data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrIN₂ | [4][5] |
| Molecular Weight | 312.93 g/mol | [4][6][7] |
| CAS Number | 1150618-04-4 | [4][6][8] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Density | 2.243 g/cm³ | [5] |
| Boiling Point | 316 °C | [5] |
| Flash Point | 145 °C | [5] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |
| pKa | The amino group is expected to be basic, while the pyridine nitrogen is weakly basic. | Inferred from general pyridine chemistry |
| XLogP3 | 2.26940 | [5] |
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related polysubstituted pyridines.[9][10][11] A common strategy involves the sequential halogenation of a suitable aminopyridine precursor.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Methodology
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
-
Dissolve 2-amino-4-methylpyridine in a suitable organic solvent such as acetonitrile or a chlorinated solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture. The molar ratio of 2-amino-4-methylpyridine to NBS should be approximately 1:1 to favor mono-bromination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining NBS.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-amino-5-bromo-4-methylpyridine.
Causality behind Experimental Choices: The use of NBS provides a milder and more selective brominating agent compared to liquid bromine, reducing the formation of di-brominated byproducts.[10] Running the reaction at a low temperature helps to control the exothermicity and selectivity of the reaction.
Step 2: Synthesis of this compound
-
Dissolve the 2-amino-5-bromo-4-methylpyridine intermediate in a suitable solvent. The choice of solvent will depend on the iodinating agent used.
-
Add the iodinating agent. A common and effective method for iodinating activated aromatic rings is the use of molecular iodine (I₂) in the presence of an oxidizing agent or a base, or N-iodosuccinimide (NIS).[9][12]
-
Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography to yield this compound.
Causality behind Experimental Choices: The amino group on the pyridine ring is an activating group, directing electrophilic substitution to the ortho and para positions. Since the 5-position is already brominated, the iodination is expected to occur at the 3-position. The choice of the iodinating agent and reaction conditions can be optimized to maximize the yield and purity of the desired product.[9]
Analytical Characterization Workflow
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Analytical Workflow Diagram
Caption: A typical analytical workflow for the characterization of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amino protons, and the methyl protons. The aromatic proton should appear as a singlet in the downfield region. The amino protons will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent. The methyl protons will be a sharp singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amino, bromo, iodo, and methyl) and their positions on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight of the compound.[13]
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 312.93 g/mol .
-
Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da. The presence of iodine (¹²⁷I) will not introduce additional isotopic complexity for the molecular ion but will contribute significantly to the mass.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the synthesized compound.
Protocol for Purity Analysis by HPLC:
-
Develop a suitable HPLC method using a C18 reverse-phase column.
-
The mobile phase will typically be a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.
-
The purity of the sample can be determined by the relative area of the main peak compared to any impurity peaks.
Applications in Drug Discovery
Substituted pyridines are of great interest in drug discovery due to their ability to act as bioisosteres for other aromatic systems and their capacity to form key interactions with biological targets.[3][14] The presence of bromo and iodo substituents on this compound makes it a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1] This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1] Halogenated pyridines are known to be key building blocks for the development of kinase inhibitors, which are a major class of targeted cancer therapies.[1]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is not widely available in peer-reviewed literature, this guide provides a solid foundation for its synthesis and characterization based on the established chemistry of related compounds. The proposed synthetic route and analytical workflow offer a practical starting point for researchers aiming to utilize this compound in their scientific endeavors. As with any new compound, careful experimental validation of its properties and reactivity is paramount.
References
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- 2. nbinno.com [nbinno.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1150618-04-4|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. CAS 1150618-04-4: this compound [cymitquimica.com]
- 7. This compound - CAS:1150618-04-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound - C6H6BrIN2 | CSSB00010254231 [chem-space.com]
- 9. ijssst.info [ijssst.info]
- 10. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometer characterization of halogen gases in air at atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-bromo-3-iodo-4-methylpyridin-2-amine (CAS Number: 1150618-04-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-3-iodo-4-methylpyridin-2-amine (CAS No. 1150618-04-4), a halogenated aminopyridine derivative. While direct literature on this specific compound is limited, this document extrapolates its probable characteristics, synthesis, and applications based on extensive data from structurally analogous compounds. It is presented as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. This guide covers its physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The content is designed to provide researchers and drug development professionals with a foundational understanding of this compound's potential in synthetic and medicinal chemistry.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a highly functionalized pyridine derivative. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The unique arrangement of an amino group, a methyl group, and two different halogen atoms (bromo and iodo) on the pyridine core makes this compound a valuable and versatile intermediate for the synthesis of complex molecular architectures.[1][2]
The presence of both bromine and iodine atoms offers differential reactivity, allowing for selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[2] The amino group provides a key site for further derivatization or for forming crucial hydrogen bond interactions with biological targets.[3] Based on the applications of structurally similar compounds, this compound is a promising starting material for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 1150618-04-4 | [5] |
| Molecular Formula | C₆H₆BrIN₂ | [5] |
| Molecular Weight | 312.93 g/mol | [5] |
| Appearance | Likely a solid | N/A |
| Purity | ≥95.0% (typical) | [5] |
| Boiling Point | ~316 °C (Predicted) | N/A |
| Flash Point | ~145 °C (Predicted) | N/A |
| Density | ~2.24 g/cm³ (Predicted) | N/A |
| LogP | ~2.27 (Predicted) | N/A |
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis involves a two-step electrophilic aromatic substitution on the 2-amino-4-methylpyridine core. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5).
-
Bromination: The first step would be the regioselective bromination at the 5-position. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, offering high yields and selectivity.[4]
-
Iodination: The subsequent iodination at the 3-position can be achieved using an electrophilic iodine source. A common method involves the use of N-iodosuccinimide (NIS) or a mixture of an iodide salt and an oxidizing agent.[6][7]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[4][6]
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine in a suitable solvent such as dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in DMF to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 2-amino-5-bromo-4-methylpyridine intermediate in a suitable solvent, such as acetic acid.[6]
-
Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.0 equivalent) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The final product can be purified by recrystallization or column chromatography.
Role in Kinase Inhibitor Development
Derivatives of substituted aminopyridines are well-documented as potent kinase inhibitors.[3][4] For instance, compounds derived from the structurally similar 2-amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[4]
The general mechanism of action for these types of inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The aminopyridine core often forms crucial hydrogen bonds with the hinge region of the kinase, while the substituents at the 3- and 5-positions can be modified to enhance potency and selectivity by interacting with other regions of the active site.
Caption: Inhibition of the PLK4 signaling pathway by a derivative of the title compound.
Analytical Characterization
The comprehensive characterization of this compound is essential to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of synthetic intermediates. A reverse-phase HPLC method would be suitable for this compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid for improved peak shape.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Expected Outcome: A single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired. While experimental data for the title compound is not available, predicted chemical shifts can be estimated based on analogous structures.[6]
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic proton, the amino protons, and the methyl protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyridine ring.
-
¹³C NMR: The spectrum would show six distinct carbon signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely show the protonated molecular ion [M+H]⁺.
-
Expected m/z: The mass spectrum should show a prominent peak at m/z 313.88 (for the most abundant isotopes, ⁷⁹Br and ¹²⁷I), corresponding to the protonated molecule. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would also be expected.
Caption: A typical analytical workflow for the characterization of the title compound.
Safety and Handling
Based on the Safety Data Sheet (SDS) information for similar halogenated aminopyridines, this compound should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its highly functionalized structure, featuring multiple reactive sites, makes it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. While direct research on this specific compound is limited, this guide provides a comprehensive overview of its likely properties, synthesis, and characterization based on established chemical principles and data from analogous compounds. Further research into the applications of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]
- 6. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of 5-Bromo-3-iodo-4-methylpyridin-2-amine (CAS: 1150618-04-4), a highly substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2] As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from structurally similar analogs to present a robust, predictive analysis. We will delve into the theoretical underpinnings and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the spectral predictions, detailed experimental protocols for data acquisition, and a framework for the unambiguous structural confirmation of this and similar complex heterocyclic molecules.
Introduction: The Structural and Chemical Landscape
This compound is a unique chemical scaffold featuring a pyridine core heavily substituted with a diverse array of functional groups: two different halogens (bromine and iodine), an electron-donating amine group, and a methyl group. This specific arrangement of substituents creates a distinct electronic and steric environment, making it a valuable building block for creating complex molecular architectures.[1] The precise characterization of such intermediates is a critical, non-negotiable step in any drug discovery pipeline to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide provides the foundational spectroscopic knowledge required for the confident identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing precise information about the chemical environment of each proton and carbon atom.[3]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be remarkably simple, revealing three distinct singlet signals. The absence of proton-proton coupling simplifies the spectrum, allowing for direct assignment based on predictable electronic effects.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.15 | Singlet | 1H | H-6 | The sole aromatic proton is deshielded by the electronegative nitrogen atom in the ring. Its chemical shift is predicted to be slightly downfield from the 8.078 ppm observed for 2-amino-5-bromo-4-methylpyridine due to the influence of the adjacent iodine atom.[4] |
| ~4.60 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water.[5] |
| ~2.35 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an sp²-hybridized carbon and appear as a sharp singlet. The shift is predicted based on similar substituted pyridines.[4] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the unique carbon environments and crucial information on the electronic impact of the substituents. The presence of heavy atoms, particularly iodine, will have a pronounced effect on the chemical shifts of the carbons to which they are attached (C-3 and C-5).
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158.0 | C-2 | The carbon atom bonded to the electron-donating amino group is expected to be significantly shielded relative to other carbons double-bonded to nitrogen. |
| ~149.0 | C-6 | This carbon is adjacent to the ring nitrogen and is expected to be significantly deshielded. |
| ~145.0 | C-4 | The carbon bearing the methyl group. Its shift is influenced by the adjacent iodine and bromine atoms. |
| ~115.0 | C-5 | The C-Br bond. The chemical shift is influenced by the combination of bromine's electronegativity and heavy-atom effects. |
| ~85.0 | C-3 | The C-I bond. The "heavy-atom effect" of iodine is expected to cause significant shielding, resulting in a characteristically upfield chemical shift for this sp² carbon.[6] |
| ~18.0 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound.[3] For this compound, the presence of both bromine and iodine creates a highly characteristic isotopic pattern.
Predicted Mass Spectrum
-
Molecular Formula: C₆H₆BrIN₂[7]
-
Monoisotopic Mass: 311.876 g/mol [7]
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method well-suited for this polar molecule, and is expected to primarily show the protonated molecular ion, [M+H]⁺.[4]
Isotopic Pattern: The most distinctive feature will be the isotopic signature of the molecular ion.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Iodine has only one stable isotope: ¹²⁷I (100%).
Therefore, the molecular ion peak in a high-resolution mass spectrum will appear as a doublet of nearly 1:1 intensity, separated by 2 m/z units.
Table 3: Predicted High-Resolution MS Data (ESI+)
| Predicted m/z | Ion Assignment | Description |
|---|---|---|
| 312.8832 | [C₆H₇⁷⁹BrIN₂]⁺ | Protonated molecular ion with the ⁷⁹Br isotope. |
| 314.8812 | [C₆H₇⁸¹BrIN₂]⁺ | Protonated molecular ion with the ⁸¹Br isotope. |
| 334.8651 | [C₆H₆⁷⁹BrIN₂Na]⁺ | Sodium adduct with the ⁷⁹Br isotope.[7] |
| 336.8631 | [C₆H₆⁸¹BrIN₂Na]⁺ | Sodium adduct with the ⁸¹Br isotope. |
Fragmentation: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), predictable fragmentation pathways include the loss of the halogen atoms, the methyl group, or the amino group.
Workflow for Mass Spectrometry Analysis
Caption: General experimental workflow for LC-MS analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]
Predicted IR Absorption Bands
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural motifs.
Table 4: Predicted IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Medium-Weak | Pyridine Ring |
| 2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak | Methyl Group (-CH₃) |
| 1640 - 1600 | N-H Scissoring (Bend) | Strong | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Medium-Strong | Pyridine Ring |
| 1470 - 1430 | C-H Asymmetric Bend | Medium | Methyl Group (-CH₃) |
| 1390 - 1370 | C-H Symmetric Bend | Medium | Methyl Group (-CH₃) |
| < 800 | C-Br Stretch | Strong | Bromo-Aromatic |
| < 700 | C-I Stretch | Strong | Iodo-Aromatic |
Experimental Protocol for FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) method is a modern, convenient alternative to traditional KBr pellets.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid powder of this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Scan Collection: Co-add 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[8]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Conclusion: A Multi-Technique Approach to Structural Validation
The structural elucidation of a complex molecule like this compound requires a synergistic and self-validating analytical approach. While this guide presents a robust predictive framework based on sound scientific principles and comparative data, the definitive characterization relies on the acquisition of actual experimental data. By combining the detailed connectivity map from NMR, the unambiguous molecular weight and formula confirmation from MS, and the functional group fingerprint from IR, researchers can achieve absolute confidence in the identity, purity, and structure of this valuable chemical intermediate. This rigorous analytical workflow is fundamental to ensuring the quality and reproducibility of research in the highly regulated field of drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C6H6BrIN2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
Introduction: The Critical Role of a Halogenated Pyridine Building Block
An In-Depth Technical Guide to the Purity and Appearance of 5-Bromo-3-iodo-4-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized heterocyclic compound, serving as a versatile scaffold in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of bromo, iodo, methyl, and amino groups on the pyridine ring allows for a diverse range of chemical modifications, making it a valuable intermediate. The bromine and iodine atoms, for instance, are excellent leaving groups for various cross-coupling reactions, such as Suzuki and Sonogashira, enabling the construction of intricate molecular architectures.[2]
Given its role as a foundational building block, the purity and physical appearance of this compound are of paramount importance. The presence of impurities, even in trace amounts, can lead to the formation of undesirable by-products, complicate reaction monitoring and product isolation, and ultimately impact the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key attributes of this compound, methodologies for its purification, and analytical techniques for rigorous purity assessment.
Physicochemical and Spectroscopic Profile
A clear understanding of the fundamental properties of this compound is the first step in its effective utilization. While detailed experimental data for this specific compound is not extensively published, we can infer its characteristics from closely related analogs and supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrIN₂ | [3][4] |
| Molecular Weight | 312.9 g/mol | [3] |
| CAS Number | 1150618-04-4 | [3][4][5] |
| Typical Purity | ≥95% | [3][5] |
| Appearance | Typically an off-white to light yellow or brown solid/powder. | Inferred from related compounds[6] |
Synthetic Landscape and Potential Impurities
The synthesis of halogenated pyridines often involves multi-step processes, primarily electrophilic aromatic substitution, which can introduce various process-related impurities.[7][8] A common route to compounds like this compound would likely involve sequential bromination and iodination of a 2-amino-4-methylpyridine precursor.
The primary impurities encountered often stem from:
-
Incomplete Reaction : Unreacted starting materials or intermediates.
-
Over-halogenation : The formation of di-brominated or di-iodinated species. For instance, in the synthesis of the related 2-amino-5-bromo-3-iodopyridine, 2-amino-3,5-dibromopyridine is a known major by-product.[1]
-
Isomeric By-products : Halogenation at other positions on the pyridine ring, although the directing effects of the amino and methyl groups typically favor the desired regiochemistry.[9]
Purification Methodologies: Achieving High Purity
Achieving the high purity required for pharmaceutical applications necessitates robust purification strategies. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity level.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Experimental Protocol: General Recrystallization
-
Solvent Selection : Screen for a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its structure, polar protic solvents like ethanol or isopropanol, or mixtures with water, are good starting points.[1]
-
Dissolution : In a suitable flask, add the crude solid and the minimum amount of hot solvent required to achieve complete dissolution.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. "Oiling out" can occur if the solution cools too quickly or is too concentrated; if this happens, reheat to redissolve and add more solvent.[10]
-
Isolation : Collect the purified crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying : Dry the crystals under vacuum to remove all traces of solvent.
Silica Gel Column Chromatography
For separating complex mixtures or achieving very high purity (>98%), column chromatography is the method of choice.[11] The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase.
Experimental Protocol: Column Chromatography Purification This protocol is adapted from established methods for similar aminobromopyridines.[11][12]
-
Stationary Phase Preparation :
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level meets the top of the silica bed.[11]
-
-
Sample Loading :
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder (dry loading). This prevents band broadening.
-
Carefully add this powder to the top of the packed column.[11]
-
-
Elution :
-
Begin elution with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient from 5% to 30% ethyl acetate in petroleum ether is a reasonable starting point.
-
For basic compounds like this amine, which can streak on silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can significantly improve peak shape and separation.[13] Alternatively, using an amine-functionalized silica column is highly effective.[13]
-
-
Fraction Collection and Analysis :
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal :
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
-
Purity and Appearance Assessment: A Multi-Technique Approach
A comprehensive characterization of this compound requires a combination of analytical techniques to confirm its identity, structure, and purity.[14]
| Technique | Information Provided | Key Insights for this compound |
| Visual Inspection | Color, physical state (crystalline, amorphous, powder). | A pure sample should be a consistent, uniformly colored solid. Discoloration or an oily appearance may indicate impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of impurities. | The gold standard for purity assessment. A reverse-phase C18 column is typically used. A single sharp peak indicates high purity.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation, purity assessment (qNMR). | Confirms the connectivity of atoms and the specific isomeric form. The ¹H NMR would show distinct signals for the aromatic protons, the amino protons, and the methyl group.[15][16] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Confirms the molecular formula. The presence of bromine and iodine will result in a characteristic isotopic pattern for the molecular ion.[14] |
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References
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- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
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- 5. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. orgsyn.org [orgsyn.org]
5-Bromo-3-iodo-4-methylpyridin-2-amine: A Versatile Orthogonally Functionalized Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Multi-Functionalized Heterocycles
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2][3] Within this class, pyridines bearing multiple, orthogonally reactive functional groups are of paramount importance as they allow for the controlled and sequential introduction of molecular complexity. 5-Bromo-3-iodo-4-methylpyridin-2-amine is an exemplary building block, offering a strategically positioned amino group and two distinct halogen atoms with differential reactivity. This guide provides an in-depth exploration of its synthesis, reactivity, and application as a versatile precursor in the synthesis of complex molecular architectures, particularly in the realm of drug discovery.
Physicochemical Properties and Synthesis
A foundational understanding of a building block's properties is crucial for its effective implementation in a synthetic workflow.
| Property | Value |
| CAS Number | 1150618-04-4[4] |
| Molecular Formula | C₆H₆BrIN₂ |
| Molecular Weight | 312.93 g/mol |
| Appearance | Off-white to yellow solid |
The synthesis of this compound is not widely detailed in publicly available literature, suggesting it is often a custom-synthesized intermediate. However, analogous structures, such as 2-amino-5-bromo-3-iodopyridine, are prepared from 2-aminopyridine through a sequence of bromination followed by iodination.[5] A plausible route to the title compound would involve the bromination and iodination of 4-methylpyridin-2-amine, with the regioselectivity governed by the directing effects of the amino and methyl groups.
Core Reactivity: The Power of Orthogonal Halogenation
The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst compared to the C-Br bond. This reactivity difference enables selective functionalization at the 3-position via cross-coupling reactions while leaving the bromine atom at the 5-position intact for subsequent transformations.
This orthogonal reactivity allows for a modular and convergent approach to the synthesis of highly substituted pyridines, a strategy highly desirable in the construction of compound libraries for high-throughput screening.
Caption: Orthogonal reactivity of this compound.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this building block is realized through its application in various palladium-catalyzed cross-coupling reactions. These transformations provide reliable and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[6] The selective coupling at the C-I bond of this compound with a variety of boronic acids or esters allows for the introduction of diverse aryl or heteroaryl substituents at the 3-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol is adapted from established procedures for similar substrates.[6][7][8]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq). To this mixture, add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, usually between 80-90 °C.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 12-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5-bromo-3-aryl-4-methylpyridin-2-amine.
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield Range |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good to Excellent[9] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | High |
| Pd-PEPPSI-IPr | Cs₂CO₃ | THF | 60-80 | High |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further functionalization or can be key components of a final target molecule.[10] The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, proceeds selectively at the C-I bond.[11]
Experimental Protocol: Selective Sonogashira Coupling at the 3-Position
-
Reaction Setup: To a degassed solution of this compound (1.0 eq) in a suitable solvent mixture such as THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Substrate Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Synthetic workflow utilizing this compound.
Applications in Medicinal Chemistry and Drug Discovery
The strategic functionalization of the this compound core allows for the synthesis of molecules with potential therapeutic applications. For instance, substituted aminopyrimidines, which can be accessed from aminopyridine precursors, are known to be potent inhibitors of various kinases, such as Polo-like kinase 4 (PLK4), a target in cancer therapy.[12] The ability to introduce diverse substituents at the 3- and 5-positions of the pyridine ring is crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of lead compounds.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its key advantage lies in the orthogonal reactivity of its two halogen substituents, which permits a controlled, stepwise elaboration of the pyridine core. This feature, combined with the presence of an amino group for further derivatization, makes it an ideal starting material for the construction of complex, highly substituted heterocyclic molecules. For researchers and professionals in drug development, mastering the chemistry of such multifunctional intermediates is crucial for the efficient synthesis of novel chemical entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]
- 5. ijssst.info [ijssst.info]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-3-iodo-4-methylpyridin-2-amine
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in drug discovery, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4] This guide focuses on a specific, high-value building block: 5-Bromo-3-iodo-4-methylpyridin-2-amine (CAS No: 1150618-04-4).[5][6]
The unique value of this substrate lies in its di-halogenated nature, featuring both an iodine and a bromine atom on the pyridine ring. These two halogens possess distinct reactivities in palladium-catalyzed coupling reactions, offering a powerful platform for selective, sequential, and diverse molecular elaboration.[3][7] The general order of reactivity for aryl halides in the crucial oxidative addition step is I > Br > Cl, a principle that forms the foundation of the protocols described herein.[2][8] This document provides a detailed exploration of the reaction's mechanistic underpinnings and offers robust, step-by-step protocols for leveraging this reactivity difference to achieve selective mono-arylation at the C-I bond, followed by subsequent coupling at the C-Br bond.
Principle and Mechanism: The Basis of Chemoselectivity
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex shuttling between Pd(0) and Pd(II) oxidation states.[1][8] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide. This is often the rate-determining step and is the source of the chemoselectivity observed with our substrate. The C-I bond is weaker and more easily cleaved by the palladium catalyst than the C-Br bond, allowing for reaction at the C3-iodo position under milder conditions.[4]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10][11]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][12]
While aryl iodides generally undergo faster oxidative addition, it is noteworthy that under certain conditions, particularly with phosphine ligands at lower temperatures, the subsequent steps can be unexpectedly slow, a phenomenon sometimes referred to as iodide inhibition.[13][14] However, for the purpose of selectivity, the initial oxidative addition remains the key differentiating step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol 1: Selective Mono-Arylation at the C3-Iodo Position
This protocol is optimized for the selective coupling of a boronic acid at the more reactive C3-iodo position of this compound, leaving the C5-bromo position intact for subsequent functionalization. The choice of a relatively mild base (K₂CO₃) and a standard catalyst like Pd(PPh₃)₄ at moderate temperatures is key to achieving this selectivity.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Purpose | Example (1 mmol scale) | Equivalents |
| This compound | 1150618-04-4 | 312.90 | Starting Material | 313 mg | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | Coupling Partner | 146 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst | 58 mg | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base | 415 mg | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent | 2 mL | - |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for selective C-I coupling.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent should be degassed by sparging with argon for at least 20 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 5-bromo-4-methyl-3-phenylpyridin-2-amine.
Protocol 2: Sequential Arylation at the C5-Bromo Position
This protocol uses the product from Protocol 1, 5-bromo-4-methyl-3-phenylpyridin-2-amine , as the starting material. Coupling at the C-Br bond requires more forcing conditions, which can be achieved by using a more active catalyst system (e.g., a Buchwald ligand like SPhos) and a stronger base at a higher temperature.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Purpose | Example (1 mmol scale) | Equivalents |
| 5-Bromo-4-methyl-3-phenylpyridin-2-amine | (Product from P1) | 265.14 | Starting Material | 265 mg | 1.0 |
| 4-Methoxyphenylboronic Acid | 5720-07-0 | 151.96 | Coupling Partner | 228 mg | 1.5 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Catalyst Precursor | 23 mg | 0.025 (2.5 mol%) |
| SPhos | 657408-07-6 | 410.51 | Ligand | 41 mg | 0.10 (10 mol%) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | Base | 637 mg | 3.0 |
| Toluene | 108-88-3 | 92.14 | Solvent | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent | 2 mL | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a glovebox or under a positive flow of argon, combine the 5-bromo-4-methyl-3-phenylpyridin-2-amine (1.0 eq), the second arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.10 eq) in a Schlenk tube.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction as described in Protocol 1. The work-up and purification procedure is identical to that of Protocol 1, yielding the final diarylated product, 5-(4-methoxyphenyl)-4-methyl-3-phenylpyridin-2-amine.
Troubleshooting and Optimization
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst. Ensure a strictly oxygen-free environment. Use fresh, high-purity catalyst and solvents.
-
Solution: For the more challenging C-Br coupling, screening different ligands (e.g., other Buchwald ligands, XPhos, RuPhos) or different palladium sources (e.g., Pd(OAc)₂) may be necessary.
-
-
Side Reactions:
-
Proto-deborylation: The boronic acid can be replaced by a proton.
-
Solution: Use anhydrous solvents and ensure the inert atmosphere is dry. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
-
Homocoupling: The boronic acid couples with itself.
-
Solution: This is often favored by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere is critical.
-
-
Selectivity Issues (Double coupling in Protocol 1):
-
Cause: Reaction conditions are too harsh (e.g., temperature too high, reaction time too long).
-
Solution: Lower the reaction temperature to 70-80 °C and monitor carefully, stopping the reaction as soon as the starting material is consumed. Using a milder base like sodium bicarbonate (NaHCO₃) may also improve selectivity.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 5-Bromo-3-iodo-4-methylpyridin-2-amine
Introduction: Navigating Selectivity in Dihalogenated Pyridine Scaffolds
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2] Its development has revolutionized medicinal chemistry by enabling the facile synthesis of aryl amines under conditions that tolerate a wide array of functional groups, replacing harsher, more traditional methods.[1] This application note addresses a specific, yet critical, challenge: the regioselective functionalization of a polyhalogenated heterocyclic substrate, 5-Bromo-3-iodo-4-methylpyridin-2-amine.
The presence of two distinct halogen atoms—iodine and bromine—on the pyridine ring presents a classic problem of chemoselectivity. A successful and predictable synthesis hinges on the ability to selectively aminate one position over the other. This guide provides a detailed protocol and the underlying scientific rationale for achieving highly regioselective amination at the C-I position, leveraging the inherent reactivity differences of aryl halides in palladium-catalyzed cross-coupling reactions.
The Principle of Regioselectivity: C-I vs. C-Br Reactivity
The success of this protocol is grounded in the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step in the Buchwald-Hartwig catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex.[3][4] The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.
Consequently, the C-I bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Br bond. This difference in reactivity allows for a high degree of regioselectivity. By carefully controlling the reaction conditions, particularly temperature and reaction time, the palladium catalyst will preferentially insert into the C-I bond of this compound, leaving the C-Br bond intact for potential subsequent transformations. Studies on dihalogenated heterocycles have demonstrated that this selectivity can be achieved with high fidelity.[5][6]
The Catalytic Cycle Explained
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][4][7] The generally accepted mechanism, particularly when using bulky monophosphine ligands, involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a strong, non-nucleophilic base is essential for the deprotonation step, which facilitates the formation of the key palladium-amido complex and regenerates the active catalyst.[8][9]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.[10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents | Purpose |
| This compound | 324.91 | 325 | 1.0 | 1.0 | Substrate |
| Amine (e.g., Morpholine) | 87.12 | 105 | 1.2 | 1.2 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 18.3 | 0.02 | 0.02 (2 mol%) | Palladium Pre-catalyst |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 476.62 | 21.5 | 0.045 | 0.045 (4.5 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 | Base |
| Anhydrous Toluene | - | 5.0 mL | - | - | Solvent |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (325 mg, 1.0 mmol), RuPhos (21.5 mg, 0.045 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).
-
Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) to the vial. If a glovebox is not available, add the catalyst under a positive flow of inert gas.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with inert gas (e.g., Argon) for three cycles.
-
Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe. Then, add the amine coupling partner (e.g., Morpholine, 105 mg / 105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. The typical reaction time is 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Quench the reaction carefully by adding water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 5-Bromo-4-methyl-3-(morpholino)pyridin-2-amine.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the amination reaction.
Discussion and Key Experimental Considerations
-
Choice of Ligand: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[11] Bulky, electron-rich biarylphosphine ligands like RuPhos are highly effective for amination of (hetero)aryl halides.[9] Their steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst dimers, leading to higher turnover numbers and yields.[1]
-
Choice of Base: A strong, non-nucleophilic base like NaOtBu is crucial.[8] It serves to deprotonate the amine upon coordination to the palladium center, forming the palladium-amido intermediate that is necessary for the final reductive elimination step. Weaker bases like carbonates may result in slow or incomplete reactions.[12]
-
Solvent and Temperature: Anhydrous aprotic solvents like toluene or dioxane are standard choices as they do not interfere with the reaction intermediates.[13] The reaction temperature (80-100 °C) is a balance between providing sufficient thermal energy to overcome the activation barrier for oxidative addition at the C-I bond while being low enough to prevent significant reaction at the more robust C-Br bond.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Therefore, maintaining a strictly inert atmosphere throughout the setup and reaction is critical for reproducibility and high yields.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Insufficiently anhydrous conditions; Poor quality base. | Ensure rigorous inert atmosphere technique; Use freshly opened, high-purity reagents; Dry solvent thoroughly. |
| Formation of Side Products | Hydrodehalogenation (replacement of I or Br with H).[14] | Use a slight excess of amine; Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 2.25:1). |
| Loss of Regioselectivity | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature (e.g., to 80 °C); Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | Residual palladium catalyst or ligand byproducts. | Filter the crude reaction mixture through a pad of Celite before concentration; Consider a silica plug filtration. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a positive pressure of inert gas. It can cause severe skin and eye burns.
-
Solvents: Toluene is a flammable and volatile organic solvent. All heating should be conducted in a well-ventilated fume hood using a temperature-controlled oil bath.
Conclusion
This application note provides a robust and reliable protocol for the highly regioselective Buchwald-Hartwig amination of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, this method allows for the precise installation of an amino group at the C3 position. The careful selection of a modern catalyst system, comprising a palladium precursor and a bulky biarylphosphine ligand, is key to overcoming the challenges associated with heteroaromatic substrates. This protocol serves as a valuable tool for researchers and drug development professionals in the synthesis of complex, functionalized pyridine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Application Note: Chemoselective Sonogashira Coupling Protocols for the Synthesis of Disubstituted Pyridines from 5-Bromo-3-iodo-4-methylpyridin-2-amine
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide to the selective Sonogashira coupling of 5-Bromo-3-iodo-4-methylpyridin-2-amine, a versatile building block in medicinal chemistry. Due to the differential reactivity of aryl iodides and bromides, sequential and site-selective alkynylation can be achieved.[3] We present two detailed protocols: the first for the selective coupling at the more reactive C-I bond under mild conditions, and the second for the subsequent coupling at the less reactive C-Br bond, allowing for the controlled synthesis of dissymmetric di-alkynyl pyridine derivatives.
Introduction and Scientific Background
Pyridines are a critical class of heterocyclic compounds, forming the core of numerous pharmaceutical agents and bioactive molecules.[4][5] The ability to precisely functionalize the pyridine scaffold is therefore of paramount importance in drug discovery and development. The Sonogashira reaction offers a powerful method for introducing alkyne moieties, which are themselves versatile handles for further chemical transformations or key components of biologically active structures.[6][7]
The substrate, this compound, presents a unique opportunity for controlled, stepwise functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[3][8] This kinetic difference allows for the selective reaction at the C-I bond under conditions mild enough to leave the C-Br bond intact. A subsequent reaction under more forcing conditions can then be employed to functionalize the C-Br position. This strategy provides a rational and efficient pathway to complex, non-symmetrical pyridine derivatives.
Mechanistic Rationale for Selectivity
The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][9]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This step is the primary basis for selectivity. The C-I bond is weaker and more polarizable than the C-Br bond, leading to a significantly faster rate of oxidative addition.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[3]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne group to the palladium complex (transmetalation). The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.[9]
By carefully controlling reaction parameters, particularly temperature, we can exploit the rate differential in the oxidative addition step to achieve high chemoselectivity.
Caption: Sequential Sonogashira coupling strategy.
Protocol 1: Selective Alkynylation at the C3-Iodo Position
This protocol is optimized to leverage the higher reactivity of the aryl iodide, ensuring selective coupling at the C3 position while preserving the bromide at C5.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial | Starting material. |
| Terminal Alkyne (R¹-C≡CH) | >98% | Commercial | E.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 98% | Commercial | Palladium catalyst. Handle in a fume hood. |
| Copper(I) Iodide (CuI) | 99.9% | Commercial | Co-catalyst. Protect from light. |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | >99% | Commercial | Base and solvent. Use freshly distilled. |
| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous | Commercial | Reaction solvent. Use anhydrous grade. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%) and CuI (0.05 eq, 5 mol%).
-
Solvent and Reagents: Add anhydrous THF (or DMF) to achieve a substrate concentration of approximately 0.1 M. Add the terminal alkyne (1.2 eq) via syringe, followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C). The reaction progress should be monitored by TLC or LC-MS. For many substrates, the reaction is complete within 2-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[4]
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-3-alkynyl-4-methylpyridin-2-amine.
-
Causality and Optimization Notes
-
Catalyst Choice: PdCl₂(PPh₃)₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] Its phosphine ligands provide good stability and reactivity for this transformation.
-
Low Temperature: Running the reaction at room temperature is crucial for selectivity. The activation energy for the oxidative addition of the C-Br bond is significantly higher, and at lower temperatures, this pathway is kinetically disfavored.
-
Base: Triethylamine serves both as a base to deprotonate the alkyne and as a scavenger for the HI generated during the reaction.[3]
-
Copper Co-catalyst: CuI is essential under these mild conditions to facilitate the formation of the copper acetylide, which rapidly transmetalates with the palladium center.[7]
Protocol 2: Alkynylation at the C5-Bromo Position
This protocol is designed for the product obtained from Protocol 1, targeting the less reactive C-Br bond. More forcing conditions are required to drive this second coupling to completion.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 5-Bromo-3-alkynyl-4-methylpyridin-2-amine | >98% | From Proto. 1 | Starting material. |
| Terminal Alkyne (R²-C≡CH) | >98% | Commercial | Can be the same as or different from R¹. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | Commercial | Pd(0) catalyst. Highly air-sensitive. |
| Copper(I) Iodide (CuI) | 99.9% | Commercial | Co-catalyst. |
| Triethylamine (Et₃N) | >99% | Commercial | Base. |
| Dimethylformamide (DMF) | Anhydrous | Commercial | Higher boiling point solvent suitable for elevated temperatures. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-3-alkynyl-4-methylpyridin-2-amine (1.0 eq) from Protocol 1.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq, 5 mol%) and CuI (0.10 eq, 10 mol%).
-
Solvent and Reagents: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Add the second terminal alkyne (1.5 eq) and Et₃N (4.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 8-24 hours.
-
Work-up and Purification: The work-up procedure is identical to that described in Protocol 1 (Section 2.2.5). Purify by flash column chromatography to yield the final 3,5-dialkynyl-4-methylpyridin-2-amine.
Causality and Optimization Notes
-
Higher Temperature: Elevated temperatures (80-100 °C) are necessary to overcome the higher activation barrier for the oxidative addition of the C-Br bond to the palladium center.
-
Catalyst System: While PdCl₂(PPh₃)₂ can be used, the direct use of a Pd(0) source like Pd(PPh₃)₄ can sometimes be more efficient for less reactive halides as it bypasses the in situ reduction step. Higher catalyst and co-catalyst loading may be required.
-
Solvent: DMF is used due to its high boiling point and excellent solvating properties for the various components at elevated temperatures.[10]
-
Potential Side Reaction: At higher temperatures, Glaser-type homocoupling of the terminal alkyne can become more prominent.[11] Using a slight excess of the alkyne can help drive the desired cross-coupling reaction. If homocoupling is a significant issue, switching to a copper-free Sonogashira protocol may be beneficial, though this often requires different ligands and bases.[12]
Caption: Generalized workflow for Sonogashira coupling.
Summary of Recommended Conditions
| Parameter | Protocol 1 (Selective C-I Coupling) | Protocol 2 (Subsequent C-Br Coupling) |
| Substrate | This compound | 5-Bromo-3-alkynyl-4-methylpyridin-2-amine |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ |
| Catalyst Loading | 2-3 mol% | 5 mol% |
| Cu Co-catalyst | CuI | CuI |
| Co-catalyst Loading | 5 mol% | 10 mol% |
| Base | Et₃N or DIPEA (3.0 eq) | Et₃N (4.0 eq) |
| Solvent | THF or DMF | DMF |
| Temperature | Room Temperature (20-25 °C) | 80-100 °C |
| Typical Time | 2-4 hours | 8-24 hours |
Conclusion
The protocols detailed in this application note provide a robust and reproducible framework for the selective, sequential Sonogashira coupling of this compound. By exploiting the inherent differences in C-I and C-Br bond reactivity, researchers can access a wide array of dissymmetrically substituted 3,5-dialkynylpyridines. This strategic approach is highly valuable for generating molecular diversity in drug discovery programs and for the synthesis of complex organic materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.lucp.net [books.lucp.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Application Note & Protocols: Strategic Use of 5-Bromo-3-iodo-4-methylpyridin-2-amine in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of Dihalogenated Pyridines in Kinase Inhibitor Design
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This interaction is fundamental to achieving high-affinity binding and effective kinase inhibition. For drug development professionals, the challenge lies in elaborating this core structure to achieve not only high potency but also exquisite selectivity and favorable pharmacokinetic profiles.
This guide focuses on a highly versatile building block, 5-Bromo-3-iodo-4-methylpyridin-2-amine , and its strategic application in the synthesis of complex kinase inhibitors. The true power of this reagent lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[4][5] This inherent orthogonality allows for a controlled, sequential introduction of distinct molecular fragments, providing a powerful and convergent route to complex, highly decorated heterocyclic cores that are central to advanced kinase inhibitors like Trametinib and Dabrafenib analogues.[6][7]
The Core Principle: Orthogonal Reactivity of C–I and C–Br Bonds
The synthetic utility of this compound is predicated on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[4] This hierarchy stems from the bond dissociation energies of the carbon-halogen (C-X) bonds. The C-I bond is the weakest, making the oxidative addition of a Palladium(0) catalyst into this bond the most kinetically favorable and often the rate-determining step of the catalytic cycle.[5]
This reactivity difference enables chemists to perform a cross-coupling reaction selectively at the more reactive C3-iodo position while the C5-bromo position remains intact. This allows for the initial introduction of a key structural motif. The resulting 5-bromo-3-substituted-4-methylpyridin-2-amine intermediate can then be subjected to a second, distinct cross-coupling reaction at the C5-bromo position, often under slightly more forcing conditions, to complete the molecular scaffold.[8] This sequential approach avoids the formation of statistical mixtures of products and allows for the precise, planned construction of the target molecule.
Figure 1: Conceptual workflow for the sequential functionalization of this compound, exploiting the differential reactivity of the iodo and bromo substituents.
Experimental Protocols: A Stepwise Guide
The following protocols provide a generalized framework for the sequential coupling strategy. Researchers should note that optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific coupling partners.
Protocol 1: Selective Coupling at the C3-Iodo Position (Sonogashira Reaction)
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, ideal for introducing alkynyl moieties.[9][10] The milder conditions required for coupling with the aryl iodide ensure high selectivity.
Objective: To selectively couple a terminal alkyne at the C3-iodo position of this compound.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and TEA (3.0 eq). Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Substrate Addition: Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature. The high reactivity of the iodide typically allows the reaction to proceed without heating.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromo-4-methylpyridin-2-amine intermediate.
Protocol 2: Subsequent Coupling at the C5-Bromo Position (Suzuki-Miyaura Reaction)
With the C3 position functionalized, the remaining C5-bromo group can be coupled using the versatile Suzuki-Miyaura reaction to introduce an aryl or heteroaryl group.[12][13]
Objective: To couple an arylboronic acid at the C5-bromo position of the previously synthesized intermediate.
Materials:
-
3-alkynyl-5-bromo-4-methylpyridin-2-amine (from Protocol 1)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent System (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the 5-bromo intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).[14]
-
Reaction Execution: Heat the reaction mixture to 85-100 °C under an inert atmosphere. The C-Br bond activation requires more thermal energy than the C-I bond.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final, highly substituted 2-aminopyridine core.
| Parameter | C3-Iodo Coupling (Sonogashira) | C5-Bromo Coupling (Suzuki) | Rationale |
| Reactivity | High | Moderate | C-I bond is weaker and more reactive than the C-Br bond.[4][5] |
| Typical Temp. | Room Temperature | 85 - 100 °C | Higher energy is needed for oxidative addition into the C-Br bond. |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Copper co-catalysis is specific to Sonogashira. Suzuki conditions are robust.[10] |
| Base | Amine Base (e.g., TEA) | Inorganic Base (e.g., K₂CO₃) | Amine base acts as both base and solvent in Sonogashira; inorganic bases are standard for Suzuki.[13] |
| Reaction Time | 2 - 6 hours | 6 - 24 hours | Reflects the lower activation energy for the C-I coupling. |
Table 1: Comparative summary of typical reaction conditions for sequential cross-coupling.
General Experimental Workflow Visualization
The practical execution of these protocols involves a standard set of laboratory operations from setup to final product characterization.
Figure 2: A generalized workflow for a typical palladium-catalyzed cross-coupling experiment, from reaction setup to final product analysis.
Conclusion
This compound is more than a simple building block; it is a strategic tool for the efficient and controlled synthesis of complex molecular architectures. Its inherent, differential halogen reactivity provides a reliable platform for sequential, site-selective cross-coupling reactions. This enables researchers and drug development professionals to convergently build kinase inhibitor candidates with a high degree of molecular complexity, accelerating the discovery of next-generation targeted therapeutics. The protocols and principles outlined in this guide serve as a robust starting point for leveraging this powerful reagent in medicinal chemistry programs.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of 5-Bromo-3-iodo-4-methylpyridin-2-amine via Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Scaffold for Drug Discovery
5-Bromo-3-iodo-4-methylpyridin-2-amine is a highly valuable and versatile building block in the synthesis of novel therapeutic agents.[1] Its unique substitution pattern, featuring a nucleophilic amino group, a methyl group for steric and electronic modulation, and two different halogen atoms at the 3- and 5-positions, offers a rich platform for generating diverse molecular architectures.[2] The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and the strategic positioning of the bromine and iodine atoms allows for selective functionalization through palladium-catalyzed cross-coupling reactions.[1][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for various palladium-catalyzed reactions with this substrate, with a focus on achieving high chemoselectivity and yield.
Chemoselectivity: The Reactivity of C-I vs. C-Br Bonds
A key consideration when working with dihalogenated substrates like this compound is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general trend for oxidative addition of the organic halide to the Pd(0) catalyst is C-I > C-Br > C-Cl.[4][5] This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[4] Consequently, the palladium catalyst will preferentially insert into the C-I bond at the 3-position of the pyridine ring, allowing for selective functionalization at this site while leaving the C-Br bond at the 5-position intact for subsequent transformations.[6] This predictable chemoselectivity is a powerful tool for the modular synthesis of complex molecules.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[7][8] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9]
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Below is a generalized diagram of a palladium-catalyzed cross-coupling cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligands (L) is crucial for the success of these reactions, as they can influence the catalyst's stability, solubility, and reactivity, as well as the selectivity of the coupling process.[10][11] Phosphine ligands, in particular, play a significant role in modulating the electronic and steric environment around the palladium center.[10][11]
Experimental Protocols
The following are detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions with this compound. These protocols are designed to be a starting point for optimization, and reaction conditions may need to be adjusted for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[12] This protocol describes the selective coupling of an arylboronic acid at the C-3 (iodo) position of this compound.
Reaction Scheme:
This compound + Ar-B(OH)₂ --(Pd catalyst, Base)--> 5-Bromo-3-aryl-4-methylpyridin-2-amine
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 1 mmol scale) |
| This compound | 326.90 | 1.0 | 327 mg |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| K₂CO₃ | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | 88.11 | - | 4 mL |
| Water | 18.02 | - | 1 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).[13]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[13]
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).[14]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
Protocol 2: Selective Sonogashira Coupling at the C-3 Position
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[4][15] This protocol outlines the selective coupling of a terminal alkyne at the C-3 (iodo) position.
Reaction Scheme:
This compound + R-C≡CH --(Pd/Cu catalyst, Base)--> 5-Bromo-3-(alkynyl)-4-methylpyridin-2-amine
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 1 mmol scale) |
| This compound | 326.90 | 1.0 | 327 mg |
| Terminal Alkyne | Varies | 1.2 | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 0.28 mL |
| Anhydrous DMF | 73.09 | - | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[13]
-
Add anhydrous and degassed DMF, followed by triethylamine (2.0 equiv.).[6]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.[6]
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) if necessary.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove catalyst residues.[4]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the selective Sonogashira coupling.
Further Transformations and Considerations
The resulting 5-bromo-3-substituted-4-methylpyridin-2-amine products from the initial selective coupling are valuable intermediates for further functionalization at the less reactive C-Br bond.[4] This allows for the synthesis of diverse and complex trisubstituted pyridine derivatives. Subsequent cross-coupling reactions at the C-5 position, such as Suzuki, Buchwald-Hartwig amination, or Stille coupling, can be performed, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) than the initial reaction at the C-3 iodo position.[16][17][18]
It is important to note that the presence of the free amino group at the 2-position may influence the catalytic activity. While many palladium-catalyzed reactions tolerate primary amines, in some cases, protection of the amino group may be necessary to avoid side reactions or catalyst inhibition.[19]
Conclusion
This compound is a powerful synthetic intermediate that, when used in conjunction with palladium-catalyzed cross-coupling reactions, provides a reliable and modular approach to the synthesis of a wide range of complex, substituted pyridines. The inherent chemoselectivity of the C-I bond over the C-Br bond allows for a stepwise functionalization strategy, which is highly advantageous in the construction of compound libraries for drug discovery and development. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. fiveable.me [fiveable.me]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. nbinno.com [nbinno.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solvent and Base Selection in the Cross-Coupling of 5-Bromo-3-iodo-4-methylpyridin-2-amine
Introduction
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents. The ability to selectively functionalize the pyridine ring at specific positions is therefore of paramount importance in drug discovery and development. The compound 5-bromo-3-iodo-4-methylpyridin-2-amine presents a particularly interesting case for synthetic chemists. It possesses two distinct halogen atoms at the C3 and C5 positions, offering the potential for sequential, site-selective cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of solvents and bases to achieve regioselective Suzuki and Sonogashira cross-coupling reactions with this versatile building block.
The key to achieving selectivity lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle.[1] The C-I bond is inherently weaker and more readily undergoes oxidative addition than the C-Br bond, making it the more reactive site.[2][3] This intrinsic difference in reactivity can be exploited to favor functionalization at the C3-iodo position under milder conditions, while more forcing conditions are typically required to activate the C5-bromo position.
This guide will provide a comprehensive overview of the principles governing this selectivity, detailed experimental protocols, and data-driven recommendations for solvent and base selection to control the outcome of your cross-coupling reactions.
The Principle of Regioselective Cross-Coupling
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is primarily governed by the relative rates of oxidative addition. The general order of reactivity for halogens in these reactions is I > Br > Cl.[4] Consequently, the C-I bond at the 3-position of this compound is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Br bond at the 5-position.[3]
By carefully modulating the reaction parameters—specifically the choice of solvent and base—chemists can fine-tune the reactivity of the catalytic system to achieve high levels of selectivity for either the C3 or C5 position.
-
Selective Coupling at C3 (Iodo position): Milder reaction conditions, including lower temperatures and the use of moderately active catalysts, will favor reaction at the more labile C-I bond.[4]
-
Selective Coupling at C5 (Bromo position): To achieve coupling at the less reactive C-Br bond, the C3-iodo position must first be functionalized. Subsequently, more forcing conditions, such as higher temperatures and stronger bases, are typically required to facilitate the oxidative addition at the C-Br bond.
The presence of the amino group at the C2 position and the methyl group at the C4 position also influences the electronic properties and steric environment of the pyridine ring, which can affect the overall reactivity of the substrate.[5]
Visualizing the Path to Selectivity
The choice of solvent and base directly impacts the catalytic cycle and, consequently, the regiochemical outcome of the reaction. The following diagram illustrates the decision-making process for achieving selective cross-coupling.
Caption: Decision workflow for selective cross-coupling.
Solvent and Base Selection for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[6] The choice of solvent and base is critical for controlling both the efficiency and selectivity of the coupling.
Data Presentation: Solvent and Base Effects on Suzuki Coupling
The following table summarizes recommended solvent and base combinations for achieving selective Suzuki coupling at the C3-iodo and C5-bromo positions of this compound. These recommendations are based on established protocols for analogous dihalogenated pyridine systems.[2][7]
| Target Position | Coupling Partner | Recommended Base | Recommended Solvent(s) | Typical Temperature (°C) | Expected Selectivity |
| C3-Iodo | Arylboronic acid | K₂CO₃, Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | High for C3 |
| C3-Iodo | Arylboronic acid | Cs₂CO₃ | DMF | 90 | High for C3 |
| C5-Bromo (post-C3) | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100-110 | High for C5 |
| C5-Bromo (post-C3) | Arylboronic acid | NaOt-Bu | Toluene | 80-110 | High for C5 |
Experimental Protocol: Selective Suzuki Coupling at the C3-Iodo Position
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C3-iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Add the degassed solvent mixture of 1,4-Dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Solvent and Base Selection for Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[8] Similar to the Suzuki reaction, the Sonogashira coupling is highly selective for aryl iodides over bromides, especially at lower temperatures.[7]
Data Presentation: Solvent and Base Effects on Sonogashira Coupling
The following table provides recommended conditions for achieving selective Sonogashira coupling.
| Target Position | Coupling Partner | Recommended Base | Recommended Solvent(s) | Typical Temperature (°C) | Expected Selectivity |
| C3-Iodo | Terminal alkyne | Et₃N | THF or DMF | Room Temp. to 60 | High for C3 |
| C3-Iodo | Terminal alkyne | DIPEA | Acetonitrile | Room Temp. | High for C3 |
| C5-Bromo (post-C3) | Terminal alkyne | Et₃N | DMF | 80-100 | High for C5 |
| C5-Bromo (post-C3) | Terminal alkyne | Cs₂CO₃ | Toluene | 110 | High for C5 |
Experimental Protocol: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne at the C3-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Degassed Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.05 equiv).
-
Add degassed THF and triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified Sonogashira catalytic cycle.
Conclusion
The selective functionalization of this compound is a highly achievable goal through the careful selection of solvents, bases, and reaction conditions. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, researchers can predictably introduce a wide range of substituents at either the C3 or C5 position. This guide provides a solid foundation for developing robust and selective cross-coupling protocols, empowering scientists in the pursuit of novel and complex pyridine-based molecules for drug discovery and other applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
Introduction to the Synthesis
The synthesis of this compound is a challenging yet crucial process for the development of various pharmaceutical and agrochemical compounds. The introduction of three different substituents onto the pyridine ring requires careful control of regioselectivity and reaction conditions. This guide will provide a structured approach to troubleshooting and optimizing this synthesis.
The overall synthetic strategy typically involves a stepwise halogenation of a substituted pyridine precursor. The order of halogen introduction is critical to achieving the desired isomer.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield in the Iodination of 2-Amino-4-methylpyridine
Question: I am experiencing a low yield during the initial iodination of 2-amino-4-methylpyridine to form 3-iodo-4-methylpyridin-2-amine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the electrophilic iodination of an activated pyridine ring like 2-amino-4-methylpyridine can stem from several factors. The amino group is a strong activating group, directing the electrophile to the ortho and para positions (3 and 5 positions).[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-iodination | The high reactivity of the starting material can lead to the formation of di-iodinated byproducts, such as 3,5-diiodo-4-methylpyridin-2-amine. | Carefully control the stoichiometry of the iodinating agent. Use a mild iodinating agent like N-iodosuccinimide (NIS) instead of harsher reagents like iodine monochloride (ICl).[1] |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures. | Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress by TLC. |
| Inadequate Solvent | The choice of solvent can significantly impact the solubility of reagents and the reaction rate. | Acetic acid or sulfuric acid are commonly used for iodination.[2] Ensure the starting material is fully dissolved before adding the iodinating agent. |
| Decomposition of Starting Material | 2-amino-4-methylpyridine can be sensitive to strongly acidic conditions or oxidizing agents. | Add the iodinating agent portion-wise to control the reaction exotherm and minimize decomposition. |
Experimental Protocol: Optimized Iodination
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: Poor Regioselectivity during Bromination
Question: During the bromination of 3-iodo-4-methylpyridin-2-amine, I am observing the formation of multiple brominated isomers, leading to a low yield of the desired 5-bromo product. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in the bromination of a polysubstituted pyridine is a common challenge. The directing effects of the existing substituents (amino, iodo, and methyl groups) all play a role. The amino group is a strong ortho-, para-director, while the iodo and methyl groups are weaker ortho-, para-directors.
Controlling Factors for Regioselectivity:
-
Steric Hindrance: The bulky iodine atom at the 3-position and the methyl group at the 4-position will sterically hinder bromination at the adjacent positions. This favors bromination at the less hindered 5-position.
-
Electronic Effects: The strong activating effect of the amino group at the 2-position directs the incoming electrophile (bromine) to the 3- and 5-positions. Since the 3-position is already occupied, the 5-position is the electronically favored site.
-
Brominating Agent: The choice of brominating agent can influence selectivity. Milder reagents often provide better control.
Troubleshooting Table:
| Issue | Plausible Explanation | Corrective Action |
| Formation of 6-bromo isomer | While less likely due to steric hindrance from the methyl group, it can occur under harsh conditions. | Use a milder brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine. Perform the reaction at a lower temperature. |
| Dibromination | If the reaction is left for too long or excess brominating agent is used, further bromination can occur. | Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Reaction not proceeding | The pyridine ring may be deactivated by the presence of the iodo group. | A slight increase in temperature or the use of a catalyst (e.g., a Lewis acid) may be necessary, but this should be done cautiously to avoid side reactions. |
Experimental Protocol: Regioselective Bromination
-
Dissolve 3-iodo-4-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate in vacuo.
-
Purify by column chromatography.
FAQ 3: Difficulties in Product Purification
Question: I am struggling to purify the final product, this compound. It seems to co-elute with impurities during column chromatography. What purification strategies can I employ?
Answer:
The purification of highly substituted, polar heterocyclic compounds can be challenging due to their physical properties.
Purification Strategies:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent can help to reduce tailing of the amine on the silica gel.
-
Silica Gel Choice: Consider using a different grade of silica gel or an alternative stationary phase like alumina.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good crystal formation.
-
Acid-Base Extraction: As the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic impurities by washing with an organic solvent. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted.[3]
-
Preparative TLC or HPLC: For small-scale purifications or to obtain a highly pure sample for analysis, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be utilized.
Caption: A suggested workflow for the purification of this compound.
General Tips for Improving Yield
Beyond the specific troubleshooting points above, adhering to general best practices in organic synthesis is crucial for maximizing your yield.[4][5]
-
Inert Atmosphere: Pyridine derivatives can be sensitive to oxidation. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of N-oxide byproducts.[6]
-
Purity of Reagents and Solvents: Ensure that all starting materials, reagents, and solvents are of high purity and are dry, as moisture and impurities can lead to side reactions.[7]
-
Careful Work-up: During the work-up procedure, ensure complete extraction of the product from the aqueous phase. Back-extracting the aqueous layer can help recover any dissolved product.
-
Thorough Characterization: Use analytical techniques such as NMR, MS, and IR to confirm the structure of your intermediates and final product at each stage. This will help you to identify any issues early on.
References
- 1. 3,5-Diiodo-4-methylpyridin-2-amine | 1353101-03-7 | Benchchem [benchchem.com]
- 2. ijssst.info [ijssst.info]
- 3. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. quora.com [quora.com]
Common by-products in the synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine and their prevention
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine, a critical intermediate in pharmaceutical development.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis, minimize by-product formation, and maximize yield and purity.
Troubleshooting Guide: Common By-products and Prevention Strategies
The synthesis of this compound typically proceeds via a two-step electrophilic halogenation of 2-amino-4-methylpyridine. The first step is a regioselective bromination, followed by iodination. Each step presents unique challenges and potential for by-product formation.
Issue 1: Formation of Di-brominated By-product in Step 1 (Bromination)
Question: During the synthesis of 2-amino-5-bromo-4-methylpyridine, I'm observing a significant amount of a di-brominated impurity, which I suspect is 2-amino-3,5-dibromo-4-methylpyridine. What causes this, and how can I prevent it?
Answer:
The formation of 2-amino-3,5-dibromo-4-methylpyridine is a common issue arising from over-bromination of the starting material, 2-amino-4-methylpyridine.[2] The primary causes and preventative measures are detailed below.
Root Causes:
-
Excess Brominating Agent: Using more than one molar equivalent of the brominating agent, such as N-Bromosuccinimide (NBS), will lead to a second bromination at the 3-position.
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring di-bromination.[2] The amino group at the 2-position is a strong activating group, making the pyridine ring highly susceptible to electrophilic attack at both the 5- and 3-positions.[3]
-
Concentrated Reaction Mixture: A high concentration of reactants can lead to localized "hot spots" and increase the likelihood of multiple bromination events on a single molecule before all the starting material has been mono-brominated.
Prevention Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Stoichiometry | Use a 1:1 molar ratio of 2-amino-4-methylpyridine to NBS.[2] | Ensures that there is not an excess of the brominating agent available to react a second time with the mono-brominated product. |
| Temperature Control | Maintain a low reaction temperature, typically between 0-5 °C, by using an ice bath during the addition of NBS.[2] | Lowering the temperature reduces the kinetic energy of the molecules, enhancing the regioselectivity of the reaction for the more sterically accessible and electronically favored 5-position. |
| Reagent Addition | Add the NBS solution dropwise to the solution of 2-amino-4-methylpyridine over an extended period.[2] | Slow addition prevents a localized excess of the brominating agent, allowing for more controlled mono-bromination of the starting material. |
| Reaction Monitoring | Closely monitor the reaction progress using Thin-Layer Chromatography (TLC).[2] | TLC allows for the visualization of the consumption of the starting material and the formation of the product and by-products. The reaction should be stopped once the starting material is consumed to prevent further reaction. |
Experimental Protocol: Selective Mono-bromination of 2-Amino-4-methylpyridine [2][4]
-
Dissolve 2-amino-4-methylpyridine in a suitable solvent like Dimethylformamide (DMF).
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate flask, dissolve one equivalent of NBS in DMF.
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution while vigorously stirring and maintaining the temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into water to precipitate the product.
-
Filter the solid and wash with water.
Issue 2: Formation of Di-iodinated and Isomeric By-products in Step 2 (Iodination)
Question: In the second step, the iodination of 2-amino-5-bromo-4-methylpyridine, I am observing impurities that I believe are di-iodinated species or isomers. How can I improve the selectivity of this reaction?
Answer:
The introduction of an iodine atom into the 2-amino-5-bromo-4-methylpyridine ring is also an electrophilic aromatic substitution. The formation of by-products can be attributed to over-iodination or lack of regioselectivity.
Root Causes:
-
Harsh Iodinating Reagents: Strong iodinating agents can lead to multiple iodinations on the electron-rich pyridine ring.
-
High Temperatures: Similar to bromination, elevated temperatures can decrease the selectivity of the iodination reaction.
-
Reaction with Starting Material from Step 1: If the 2-amino-5-bromo-4-methylpyridine intermediate is not sufficiently pure and contains unreacted 2-amino-4-methylpyridine, iodination of the latter can occur, leading to 2-amino-3-iodo-4-methylpyridine or 2-amino-5-iodo-4-methylpyridine.
Prevention Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Iodinating Agent | Use a mild and selective iodinating agent such as N-Iodosuccinimide (NIS) or a combination of an iodide salt with a mild oxidizing agent.[5][6] | Mild reagents are less likely to cause over-iodination and can offer better control over the reaction. |
| Temperature Control | Perform the reaction at a controlled, moderate temperature. | Helps to prevent side reactions and improve the regioselectivity for the desired 3-position. |
| Purity of Starting Material | Ensure the 2-amino-5-bromo-4-methylpyridine intermediate is of high purity before proceeding to the iodination step. | Purification of the intermediate removes unreacted starting material and by-products from the first step, preventing the formation of undesired iodinated species.[7][8] |
| Reaction Monitoring | Utilize TLC or HPLC to monitor the progress of the iodination. | Allows for timely quenching of the reaction upon completion, minimizing the formation of di-iodinated products. |
Experimental Protocol: Selective Iodination [9]
-
Dissolve the purified 2-amino-5-bromo-4-methylpyridine in a suitable solvent such as sulfuric acid.
-
Add a portionwise amount of a mild iodinating agent like potassium iodate.
-
Heat the mixture to a controlled temperature (e.g., 100 °C).
-
Add a solution of potassium iodide dropwise.
-
Monitor the reaction for completion.
-
Cool the reaction and adjust the pH to precipitate the product.
-
Filter and wash the solid to obtain the crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the regioselectivity observed in the bromination of 2-amino-4-methylpyridine?
A1: The regioselectivity is governed by the principles of electrophilic aromatic substitution on a substituted pyridine ring.[10][11] The amino group at the 2-position is a powerful activating, ortho-, para-directing group.[3] In the case of 2-amino-4-methylpyridine, the 5-position is para to the amino group, and the 3-position is ortho. Both positions are activated. However, the 5-position is generally favored for mono-bromination due to a combination of electronic and steric factors.
Q2: Can other brominating agents be used instead of NBS?
A2: While NBS is a common and effective reagent for this transformation due to its solid nature and ease of handling, other brominating agents like bromine (Br₂) can be used.[12] However, liquid bromine is more hazardous and can be less selective, potentially leading to a higher proportion of di-brominated by-products if the reaction conditions are not strictly controlled.[13]
Q3: How critical is the work-up procedure in isolating a pure product?
A3: The work-up procedure is crucial for obtaining a high-purity product.[2] Quenching the reaction with water effectively precipitates the organic product from the polar DMF solvent. Thorough washing of the filtered solid with water is necessary to remove any remaining DMF and inorganic salts. A final wash with a less polar organic solvent, like acetonitrile, can help remove more soluble organic impurities.[4] For very high purity requirements, column chromatography or recrystallization may be necessary.[2][7]
Q4: I'm observing de-iodination of my final product during subsequent reaction steps. How can this be prevented?
A4: De-iodination, the cleavage of the carbon-iodine bond, can occur under certain conditions, such as in the presence of reducing agents, strong bases, or upon exposure to light.[14] To prevent this, it is advisable to protect the reaction from light by wrapping the flask in aluminum foil.[14] Additionally, running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions. If de-iodination persists, consider using milder reaction conditions or protecting groups if compatible with your overall synthetic scheme.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijssst.info [ijssst.info]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Optimizing temperature and reaction time for 5-Bromo-3-iodo-4-methylpyridin-2-amine reactions
An advanced technical support resource for researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving 5-Bromo-3-iodo-4-methylpyridin-2-amine. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to resolve challenges logically and efficiently.
Section 1: Foundational Principles & General FAQs
Understanding the inherent reactivity of the substrate is the first step toward successful reaction optimization. This compound is a dihalogenated pyridine with distinct electronic and steric properties that govern its behavior in cross-coupling reactions.
The key to manipulating this substrate is recognizing the differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst.[1] This intrinsic difference is the foundation for achieving selective, stepwise functionalization. Furthermore, the 2-amino group can influence the reaction by coordinating with the palladium center, which can either be beneficial by stabilizing the catalyst or detrimental by retarding key catalytic steps.[2][3][4]
Caption: Reactivity map of this compound.
Q1: I need to perform a selective reaction. Which halogen will react first? A: The iodide at the C-3 position will react preferentially. The rate-limiting step for many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[5] The C-I bond is weaker and more polarizable than the C-Br bond, leading to a significantly faster rate of oxidative addition.[1] By controlling the reaction temperature and time, you can achieve high selectivity for mono-functionalization at the C-3 position, leaving the C-5 bromine available for a subsequent, different coupling reaction.
Q2: What is the single most important parameter to control for achieving high selectivity? A: Temperature. While catalyst system and reaction time are crucial, temperature has the most direct and profound impact on selectivity. Oxidative addition of the C-Br bond has a higher activation energy than that of the C-I bond. By running the reaction at the lowest possible temperature that still allows for efficient C-I bond activation (e.g., 60–80 °C), you can largely prevent the C-Br bond from reacting. Pushing the temperature too high (e.g., >100 °C) will provide enough energy to overcome the activation barrier for C-Br oxidative addition, leading to a mixture of mono- and di-substituted products.
Q3: I'm seeing starting material decomposition or the formation of dehalogenated byproducts. What's happening? A: This typically points to one of two issues:
-
Reaction Temperature/Time: Prolonged exposure to high temperatures, especially in the presence of a strong base, can lead to hydrodehalogenation, where the halogen is replaced by a hydrogen atom.
-
Atmosphere Purity: Failure to maintain a strictly inert (Argon or Nitrogen) atmosphere can lead to catalyst deactivation and side reactions. Oxygen can promote undesirable side reactions like the homocoupling of coupling partners (e.g., Glaser coupling in Sonogashira reactions).[6]
Section 2: Troubleshooting Specific Cross-Coupling Reactions
This section addresses common problems encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: General troubleshooting workflow for cross-coupling reactions.
Q: My Suzuki coupling yield is poor, and I see a lot of unreacted starting material. Where do I start? A: This is a classic optimization problem. The 2-amino group on the pyridine can be challenging for Suzuki reactions.[7][8] A systematic approach is best:
-
Evaluate the Catalyst System: While Pd(PPh₃)₄ is a common workhorse, it often struggles with aminopyridines.[8] Switch to a more robust system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos, XPhos) is a highly effective starting point. These ligands promote the crucial, often rate-limiting, reductive elimination step.
-
Re-evaluate the Base: The base is not just a proton scavenger; it plays a key role in the transmetalation step. If you are using a carbonate base (e.g., K₂CO₃) and seeing poor conversion, switch to a phosphate base like K₃PO₄, which is often more effective for heteroaryl couplings.[9]
-
Check Boronic Acid/Ester Quality: Boronic acids can degrade upon storage, leading to dehydration and the formation of unreactive anhydrides (boroxines). Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester, which is often more stable.
Q: I'm getting a mixture of the desired C-3 coupled product and the C-3,C-5 doubly coupled product. How do I improve selectivity? A: This is a temperature and stoichiometry issue.
-
Lower the Temperature: Reduce the reaction temperature to 70-80 °C. This will significantly favor the kinetically preferred reaction at the C-I position.
-
Control Stoichiometry: Use only a slight excess of the boronic acid (1.1–1.2 equivalents). Using a large excess will drive the reaction toward double coupling once the initial mono-coupled product is formed.
| Parameter | Initial Condition (for Selectivity) | Optimization Step (if no conversion) |
| Temperature | 75 °C | Increase stepwise to 95 °C |
| Reaction Time | 4-6 hours | Increase to 12-18 hours |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Screen Pd(OAc)₂/SPhos (2 mol%) |
| Base | K₂CO₃ (2.5 eq) | Switch to K₃PO₄ (2.5 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Ensure rigorous degassing |
Q: My main product is the symmetrical di-alkyne from Glaser homocoupling. How can I prevent this? A: Glaser coupling is the most common side reaction in Sonogashira couplings and is promoted by oxygen in the presence of the copper(I) co-catalyst.[6][10]
-
Implement Copper-Free Conditions: This is the most effective solution. Copper-free Sonogashira protocols typically rely on a more active palladium catalyst and an amine base (like triethylamine or diisopropylamine) that also acts as the solvent or co-solvent.[11]
-
Ensure a Rigorously Inert Atmosphere: If using a copper co-catalyst is necessary, your setup must be scrupulously free of oxygen. Use freeze-pump-thaw cycles (at least three) to degas your solvent and reaction mixture before adding the catalyst.[6]
-
Control Alkyne Concentration: Add the terminal alkyne slowly to the reaction mixture via a syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over homocoupling.[6]
Q: The reaction is very slow, even with the reactive C-I bond. What could be the cause? A: While oxidative addition should be fast, other steps in the cycle can be slow, or the catalyst may be inhibited.[12][13]
-
Catalyst Inhibition: The 2-amino group may be coordinating to the palladium center, preventing the alkyne from accessing it for the transmetalation step.[2] Using a bulkier phosphine ligand (e.g., P(t-Bu)₃) can sometimes mitigate this by sterically disfavoring the bidentate coordination of the aminopyridine.
-
Temperature: While selectivity is key, some oxidative additions, even with iodides, require moderate heat to proceed efficiently. If the reaction is clean but slow at room temperature, gradually increase the heat to 40–60 °C.
Q: I need to couple a primary amine selectively at the C-3 (iodo) position. What is a reliable starting point? A: Success in Buchwald-Hartwig amination hinges on the correct combination of a modern, specialized ligand and a strong, non-nucleophilic base.[14][15]
-
Catalyst System: Use a third or fourth-generation Buchwald precatalyst (e.g., XPhos-Pd-G3 or RuPhos-Pd-G3). These are air-stable and highly active, providing reliable results.
-
Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these couplings. Lithium bis(trimethylsilyl)amide (LiHMDS) is an alternative.[14]
-
Temperature: Begin your optimization at a moderate temperature, around 80-90 °C, to ensure selectivity for the C-I bond.[16]
Q: My reaction is giving a low yield of the desired product along with significant hydrodehalogenation (replacement of I with H). How do I fix this? A: Hydrodehalogenation in Buchwald-Hartwig reactions often suggests that the reductive elimination step is slow compared to competing side reactions.
-
Ligand Choice: The electronic properties of the ligand are critical. While bulky ligands are good, a ligand that is too electron-rich can slow down the final reductive elimination step. If you are using a very electron-rich ligand like RuPhos, consider trying a slightly less donating one like XPhos to see if the balance improves.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let it run for an extended period after the starting material is consumed, as the product itself can be unstable under the harsh basic conditions at high temperatures, leading to decomposition.
Section 3: Experimental Protocols & Methodologies
This protocol provides a robust starting point for coupling arylboronic acids at the C-3 (iodo) position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.
-
Inerting: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v, to make a 0.1 M solution with respect to the substrate) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 4–12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of 5-Bromo-3-iodo-4-methylpyridin-2-amine Derivatives
Welcome to the technical support center for the purification of 5-Bromo-3-iodo-4-methylpyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure you achieve the desired purity and yield for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Significant Peak Tailing in Column Chromatography
Question: Why do my chromatographic peaks for this compound show significant tailing on a standard silica gel column, and how can I resolve this?
Answer: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica surface.[1] This leads to non-ideal elution behavior and poor separation.
Solutions:
-
Mobile Phase Additives: A common and effective solution is to add a small amount of a competing base to your mobile phase.[1] Triethylamine (TEA) at a concentration of 0.1-1% will preferentially interact with the acidic silanol sites, minimizing their interaction with your compound and leading to more symmetrical peaks.[1][2]
-
Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives. Alternatively, end-capped silica gel, where the silanol groups are derivatized, can also reduce these unwanted interactions.[2]
-
pH Adjustment: While less common in column chromatography, ensuring your crude material is not in a protonated state before loading can be beneficial.
Issue 2: Co-elution of Impurities with the Target Compound
Question: I am struggling to separate my desired this compound from a closely eluting impurity. What strategies can I employ to improve resolution?
Answer: Co-elution often occurs when impurities have similar polarities to the target compound. In the synthesis of halogenated pyridines, common impurities can include starting materials, regioisomers, or products of side reactions, such as di-brominated species.[3]
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems. A useful technique is to test various solvent mixtures using Thin Layer Chromatography (TLC) to identify a system that provides the best separation. Sometimes, switching to a solvent with a different polarity or a different type of solvent (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the selectivity and improve separation.[2]
-
Gradient Elution: Employing a shallow gradient elution in your column chromatography can help resolve closely eluting compounds more effectively than an isocratic elution.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard column chromatography.[4][5] A C18 reverse-phase column is a good starting point, and adjusting the mobile phase composition (e.g., acetonitrile/water with a formic acid or ammonia additive) can fine-tune the separation.[2][5]
-
Derivatization: In some cases, temporarily derivatizing the amine group can alter the polarity of your target compound sufficiently to allow for easy separation from the impurity. The protecting group can then be removed in a subsequent step.
Issue 3: Low Yield After Purification
Question: My yield of this compound is significantly lower than expected after column chromatography. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors, including decomposition on the stationary phase, irreversible adsorption, or losses during work-up.[2]
Solutions:
-
Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.[2] Neutralizing the silica gel with a base like triethylamine before packing the column can mitigate this issue.[2]
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. Using a more polar mobile phase or adding a competitive solvent can help to elute the compound.
-
Gentle Solvent Removal: When concentrating the purified fractions, use reduced pressure and moderate temperatures (e.g., a rotary evaporator with a water bath at 30-40°C) to prevent thermal decomposition.[2]
-
pH Control During Work-up: During aqueous extractions, carefully control the pH. The basicity of the pyridine nitrogen means the compound's solubility in aqueous and organic layers will be pH-dependent. This can be exploited to remove certain impurities but can also lead to product loss if not managed correctly.[2]
Issue 4: The Purified Product Fails to Crystallize
Question: My purified this compound is an oil and will not solidify. How can I induce crystallization?
Answer: The inability to crystallize can be due to the presence of minor impurities that inhibit lattice formation or the inherent properties of the molecule itself.[2]
Solutions:
-
Ensure High Purity: The first step is to ensure the product is of the highest possible purity. Even trace impurities can act as "crystallization inhibitors." Consider an additional purification step, such as a second column or preparative HPLC.[2]
-
Systematic Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures for recrystallization. Start with solvents in which the compound has high solubility when hot and low solubility when cold. Common choices include ethanol, methanol, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Cooling: Dissolve the compound in a minimal amount of hot solvent and then slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a larger, sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
Seeding: If you have a small crystal of the desired compound, adding it to a supersaturated solution can induce crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying a crude reaction mixture of this compound?
A1: A multi-step approach is often most effective. Start with an aqueous work-up to remove inorganic salts and highly polar or acidic/basic impurities. An acidic wash (e.g., with dilute HCl) can be used to extract the basic pyridine derivative into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.[6] This is followed by flash column chromatography on silica gel (potentially treated with triethylamine) to separate the target compound from less polar impurities and closely related by-products.[7][8] For very high purity requirements, a final recrystallization or preparative HPLC may be necessary.
Q2: How does the basicity of the pyridine nitrogen affect purification?
A2: The lone pair of electrons on the pyridine nitrogen makes the molecule basic (pKa of pyridine is around 5.2).[1] This has several implications for purification:
-
Chromatography: As discussed, it can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing.[1]
-
Extraction: The basicity allows for pH-controlled liquid-liquid extractions. The compound can be protonated and moved into an aqueous acidic phase, then deprotonated with a base to be extracted back into an organic phase.[6]
-
Stability: The compound may be unstable under strongly acidic conditions, so care should be taken during acidic washes.[6]
Q3: What are the common impurities I should expect in the synthesis of this compound?
A3: The impurity profile will depend on the synthetic route. However, some common impurities could include:
-
Starting materials: Unreacted 2-amino-4-methylpyridine or 5-bromo-2-amino-4-methylpyridine.
-
Over-halogenated products: Such as 3,5-dibromo-4-methylpyridin-2-amine.[3]
-
Regioisomers: Depending on the directing effects of the substituents, other isomers may form in small amounts.
-
Hydrolysis products: If water is present during certain reaction steps.
Table 1: Potential Impurities and Their Characteristics
| Impurity | Potential Origin | Relative Polarity |
| 2-Amino-4-methylpyridine | Starting Material | More Polar |
| 5-Bromo-2-amino-4-methylpyridine | Intermediate | Similar Polarity |
| 3,5-Dibromo-4-methylpyridin-2-amine | Side Reaction | Less Polar |
Q4: How should I handle and store purified this compound?
A4: Like many pyridine derivatives, it is advisable to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from light, moisture, and air.[9] It should be stored in a tightly sealed container.[9] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).[9]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Flash Column Chromatography with Triethylamine Additive
This protocol is designed to purify the crude product, addressing the issue of peak tailing.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5% (v/v).
-
Column Packing: Wet pack the column with the silica gel slurry, ensuring a uniform and well-packed bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the TEA-containing mobile phase. You may start with a lower polarity mobile phase and gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is for the final purification of the compound to obtain a crystalline solid.
-
Solvent Selection: In a small test tube, dissolve a small amount of your purified compound in a few drops of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but result in the formation of crystals upon cooling.
-
Dissolution: In a larger flask, dissolve the bulk of your compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Diagram 1: Purification Method Selection Workflow
Caption: A decision workflow for selecting the appropriate purification method.
Diagram 2: Troubleshooting Common Chromatography Issues
Caption: A troubleshooting guide for common chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Guide to Preventing Di-bromination and Achieving Selective Mono-bromination
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine bromination. The inherent electronic properties of the pyridine ring can present unique challenges, with the formation of undesired di-brominated byproducts being a common hurdle. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high-yield, selective mono-bromination of your pyridine substrates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of brominated pyridines, with a focus on preventing di-bromination.
Problem 1: My reaction is producing a significant amount of di-brominated product.
This is the most common issue in pyridine bromination. The formation of di-brominated species is often a result of the mono-brominated product being sufficiently activated for a second electrophilic substitution. Here’s how to troubleshoot this issue:
Root Cause Analysis:
-
Stoichiometry: The most straightforward cause is an excess of the brominating agent.
-
Reaction Kinetics vs. Thermodynamics: The mono-brominated product may be the kinetic product, while the di-brominated product is the thermodynamic product. Prolonged reaction times or elevated temperatures can favor the formation of the more stable di-brominated species.[1][2]
-
Reactivity of the Mono-brominated Intermediate: The first bromine atom, while inductively withdrawing, can also donate electron density through resonance, potentially activating certain positions for a second bromination.[3]
Solutions:
-
Strict Stoichiometric Control:
-
Carefully control the molar ratio of the brominating agent to the pyridine substrate. A patent for the synthesis of a specific brominated pyridine derivative recommends using a molar ratio of the brominating agent (in this case, 1,3-dibromo-5,5-dimethylhydantoin or DBDMH) to the pyridine of 0.4 to 0.9 to avoid side products.[1]
-
Protocol: Begin with a 1:0.9 molar ratio of your pyridine substrate to the brominating agent. If di-bromination persists, incrementally decrease the amount of the brominating agent.
-
-
Control Reaction Temperature and Time:
-
Kinetic Control: To favor the mono-brominated product, the reaction should be run under kinetic control, which typically means lower temperatures and shorter reaction times.[1][2]
-
Protocol:
-
Start the reaction at a low temperature (e.g., -20 °C to 0 °C) and slowly warm to room temperature.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
-
Quench the reaction as soon as the starting material is consumed to a satisfactory degree and before significant di-bromination occurs.
-
-
-
Choice of Brominating Agent:
-
Milder brominating agents can offer greater selectivity. While elemental bromine (Br₂) is potent, it can be aggressive and lead to over-bromination.[1]
-
Recommended Agents for Selectivity:
-
N-Bromosuccinimide (NBS): Often provides better control, especially for activated pyridines.
-
Pyridinium Bromide Perbromide (PyHBr·Br₂): A solid, stable source of bromine that can be easier to handle and dispense accurately.[6]
-
-
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Properties | Typical Conditions | Selectivity |
| Elemental Bromine (Br₂) | Highly reactive, corrosive liquid. | Often requires a Lewis acid or high temperatures. | Can lead to poly-bromination.[1] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle. | Radical initiator for allylic/benzylic bromination; electrophilic for activated rings. | Generally more selective than Br₂.[7] |
| Pyridinium Bromide Perbromide | Solid, stable complex. | Mild conditions, often in solvents like acetic acid or dichloromethane. | Good for selective mono-bromination.[6] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Solid, high bromine content. | Can be used in oleum for deactivated rings. | Stoichiometric control is key to selectivity.[1] |
Problem 2: My bromination reaction is not proceeding, or the yield is very low.
Low reactivity is another common challenge, stemming from the electron-deficient nature of the pyridine ring.
Root Cause Analysis:
-
Deactivated Ring: The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack, particularly at the 2, 4, and 6 positions.
-
Insufficiently Reactive Brominating Agent: For deactivated pyridines, a mild brominating agent like NBS alone may not be sufficient.
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate and selectivity.
Solutions:
-
Increase Reaction Temperature:
-
For highly deactivated pyridines, high temperatures (even >300°C) may be necessary for direct bromination with Br₂.[8] This should be approached with caution and appropriate safety measures.
-
-
Use a More Potent Brominating System:
-
Activate the Pyridine Ring:
-
N-Oxide Formation: Converting the pyridine to its N-oxide derivative activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. The N-oxide can be removed in a subsequent step.[9]
-
Experimental Workflow for Troubleshooting Pyridine Bromination
Caption: Troubleshooting workflow for pyridine bromination.
Frequently Asked Questions (FAQs)
Q1: How does the position of existing substituents on the pyridine ring affect di-bromination?
A1: Substituents have a profound directing effect. Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring and can increase the likelihood of di-bromination. Steric hindrance from bulky substituents can prevent bromination at adjacent positions, thus reducing the chances of di-bromination in the vicinity of the substituent.[10][11]
Q2: Can I use kinetic vs. thermodynamic control to my advantage?
A2: Absolutely. Kinetic control (lower temperature, shorter reaction time) favors the product that forms fastest, which is often the mono-brominated species.[1] Thermodynamic control (higher temperature, longer reaction time) favors the most stable product, which can be the di-brominated compound.[1][2] By carefully selecting your reaction conditions, you can favor the kinetic product.
Q3: What is the best way to monitor my reaction to prevent di-bromination?
A3: Real-time or frequent reaction monitoring is crucial.
-
TLC: A quick and easy way to get a qualitative sense of the consumption of starting material and the appearance of new, more nonpolar spots (brominated products).
-
GC-MS: Ideal for volatile pyridines, providing separation and mass information to confirm the identity of mono- and di-brominated products.[5]
-
HPLC: A versatile technique for a wide range of pyridine derivatives, offering excellent separation and quantification of isomers and poly-brominated species.[3][4][12]
Q4: I have a mixture of mono- and di-brominated products. What is the best way to separate them?
A4:
-
Column Chromatography: This is the most common method. The di-brominated product is typically less polar and will elute before the mono-brominated product on normal-phase silica gel.
-
Fractional Crystallization: If both products are solids, their different solubilities in a particular solvent system can be exploited for separation. This often requires careful solvent screening.
-
Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be effective.
Advanced Strategies for Selective Mono-bromination
For challenging substrates, more advanced synthetic strategies may be required:
-
Ortho-Lithiation: This involves deprotonation at a specific position directed by a substituent, followed by quenching with an electrophilic bromine source (e.g., Br₂ or C₂Br₆). This method offers excellent regiocontrol.[8]
-
Pyridine N-Oxide Chemistry: As mentioned, forming the N-oxide activates the 2- and 4-positions. Reaction with reagents like POBr₃ can then install a bromine at these positions, followed by deoxygenation to revert to the pyridine.[8][9]
-
Zincke Imine Intermediates: A novel strategy involves the ring-opening of pyridinium salts to form Zincke imine intermediates. These acyclic intermediates can undergo highly regioselective halogenation under mild conditions, followed by ring-closure to yield the 3-halopyridine.[2][13]
Diagram of the N-Oxide Strategy for Selective Bromination
Caption: N-Oxide strategy for selective bromination.
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-bromination using NBS
This protocol is a starting point and should be optimized for your specific substrate.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the pyridine substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetic acid).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (0.95 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction every 15-30 minutes by TLC or by taking aliquots for HPLC/GC-MS analysis.
-
Quenching: Once the starting material is mostly consumed and before significant di-bromination is observed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Monitoring Reaction Progress
This is a general reverse-phase HPLC method that can be adapted.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility).
-
Gradient Example: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for your compound (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
Note: The starting material, mono-brominated, and di-brominated products should elute at different retention times, with the di-brominated product typically being the most retained (most nonpolar).[3][12]
References
- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
Column chromatography vs. recrystallization for purifying 5-Bromo-3-iodo-4-methylpyridin-2-amine products
Welcome to the technical support center for the purification of 5-Bromo-3-iodo-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar compounds. Here, we will explore the comparative advantages and specific challenges of column chromatography and recrystallization, offering expert insights and practical troubleshooting solutions.
Frequently Asked Questions (FAQs): Choosing Your Purification Strategy
Q1: When should I choose column chromatography over recrystallization for purifying this compound?
A: The choice between column chromatography and recrystallization depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Column chromatography is generally preferred for:
-
Complex mixtures: It can separate multiple components from a reaction mixture.[1]
-
Small-scale purifications: It is highly effective for purifying milligram to gram quantities of product.
-
Purifying non-crystalline solids: It can be used for amorphous or oily products that are difficult to crystallize.
Recrystallization is more suitable for:
-
Large-scale purifications: It is often more time and solvent-efficient for purifying larger quantities of a solid product.
-
Removing minor impurities: It is highly effective at removing small amounts of impurities from a relatively pure solid compound.[2]
-
Achieving high purity: When successful, recrystallization can yield highly pure crystalline solids.[2]
Q2: What are the primary advantages and disadvantages of each technique for this specific molecule?
A: For a substituted pyridine like this compound, both methods have distinct pros and cons:
| Feature | Column Chromatography | Recrystallization |
| Advantages | • Effective for separating complex mixtures.[1]• Applicable to a wide range of compound polarities.• Can purify non-crystalline materials. | • Potentially higher purity for crystalline solids.[2]• More economical and scalable for large quantities.• Simpler procedure if a suitable solvent is found. |
| Disadvantages | • Can be time-consuming and require large solvent volumes.• Potential for product decomposition on acidic silica gel.[3][4]• Risk of incomplete separation of closely related impurities. | • Not suitable for oily or amorphous products.[5][6]• Finding an ideal solvent can be challenging.[7]• Product loss is inherent due to the compound's solubility in the mother liquor.[8] |
Q3: What level of purity can I realistically expect from each method?
A: With column chromatography, a purity of >95% is often achievable, depending on the separation of your compound from its impurities on a TLC plate. For recrystallization, it is possible to achieve >99% purity, especially with multiple recrystallization steps. However, this is highly dependent on the selection of an appropriate solvent system.
Troubleshooting Guide: Column Chromatography
The purification of pyridine derivatives by column chromatography can be challenging due to the basicity of the pyridine nitrogen, which can lead to strong interactions with the acidic silica gel stationary phase.[9] This can result in peak tailing, poor separation, and even decomposition of the target compound.[3][4]
Issue 1: Poor Separation of the Product from Impurities
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: Poor separation is often a result of an improperly chosen solvent system or stationary phase.
Step-by-Step Protocol to Improve Separation:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it is eluting too slowly (low Rf), increase the polarity. For polar compounds that are not moving even with 100% ethyl acetate, consider a more polar solvent system, such as dichloromethane/methanol.[3]
-
Introduce a Competing Base: To minimize peak tailing caused by the interaction of the basic amine with acidic silica, add a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase.[4] This will "neutralize" the acidic sites on the silica.[4]
-
-
Consider an Alternative Stationary Phase:
-
Deactivated Silica: If your compound is sensitive to acid, consider using silica gel that has been deactivated.[3]
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: For challenging separations of basic amines, an amine-functionalized silica column can provide a much better separation by creating a more suitable chromatographic environment.[4]
-
Issue 2: The Product is Not Eluting from the Column
Q: I've run a large volume of solvent through the column, but my product hasn't eluted.
A: This is a common problem that can be caused by several factors.
Troubleshooting Flowchart for Non-Eluting Product:
Caption: Troubleshooting workflow for non-eluting compounds.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful purification technique, but its success hinges on finding the right conditions.[2]
Issue 1: Crystals Do Not Form Upon Cooling
Q: I've cooled my solution, but no crystals have formed.
A: The absence of crystal formation is typically due to either using too much solvent or the formation of a supersaturated solution.[10][11]
Step-by-Step Protocol to Induce Crystallization:
-
Reduce the Solvent Volume: If you have used too much solvent, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11][12]
-
Induce Nucleation:
-
Lower the Temperature: If crystals still haven't formed at room temperature, try cooling the solution in an ice bath.[5]
Issue 2: The Product "Oils Out" Instead of Crystallizing
Q: My product is separating as an oil, not as crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[11][12] This can be due to a low-melting point compound or the presence of impurities that depress the melting point.[12][14] Oiled out products are often impure because the oil can trap impurities.[12][15]
Troubleshooting Flowchart for Oiling Out:
Caption: Troubleshooting workflow for "oiling out".
Issue 3: Low Recovery of the Product
Q: I've successfully recrystallized my product, but the yield is very low.
A: Low recovery is often a trade-off for high purity. However, there are ways to maximize your yield.
Tips to Improve Recrystallization Yield:
-
Use the Minimum Amount of Hot Solvent: Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[8]
-
Ensure Complete Dissolution: Make sure all of your product is dissolved in the hot solvent before cooling. Any undissolved material will be filtered out as an "insoluble impurity," reducing your yield.
-
Slow Cooling: Allowing the solution to cool slowly will promote the formation of larger, purer crystals and can improve the overall recovery.[13]
-
Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of solution.
-
Minimize Transfers: Each transfer of the solid or solution can lead to material loss.[13]
References
- 1. brainly.com [brainly.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ck12.org [ck12.org]
- 14. brainly.com [brainly.com]
- 15. mt.com [mt.com]
Scaling up the synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine: challenges and solutions
Introduction
Welcome to the technical support center for the synthesis of 5-Bromo-3-iodo-4-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and scale-up of this important chemical intermediate. This compound is a versatile building block in medicinal chemistry, and its efficient synthesis is crucial for the advancement of various research and development projects.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its preparation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Bromination Step
Problem: The initial bromination of 2-amino-4-methylpyridine results in a lower than expected yield of 2-amino-5-bromo-4-methylpyridine.
Potential Causes & Solutions:
-
Formation of Di-brominated Byproduct: The primary side reaction is often the formation of 2-amino-3,5-dibromo-4-methylpyridine.[2][3] This is particularly prevalent at higher temperatures or with an excess of the brominating agent.
-
Sub-optimal Reaction Time: Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.
-
Incorrect Stoichiometry: An excess of the brominating agent will favor di-bromination.
-
Solution: Use a 1:1 molar ratio of 2-amino-4-methylpyridine to NBS.[2]
-
Issue 2: Poor Regioselectivity in the Iodination Step
Problem: The iodination of 2-amino-5-bromo-4-methylpyridine yields a mixture of isomers instead of the desired this compound.
Potential Causes & Solutions:
-
Steric Hindrance and Electronic Effects: The methyl group at the 4-position and the bromine at the 5-position influence the electronic and steric environment of the pyridine ring, which can affect the regioselectivity of the iodination.
-
Solution: The choice of iodinating agent and reaction conditions is crucial. A common method for the iodination of similar 2-aminopyridines is the use of potassium iodide (KI) and potassium iodate (KIO3) in the presence of an acid like sulfuric acid.[2] This method has been shown to be effective for achieving the desired regioselectivity.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased regioselectivity.
-
Solution: Maintain the recommended reaction temperature throughout the addition of reagents and the subsequent stirring period.[2]
-
Issue 3: Difficulty in Product Purification
Problem: The final product, this compound, is difficult to purify from starting materials or byproducts.
Potential Causes & Solutions:
-
Co-elution of Impurities: The starting materials, intermediates, and byproducts may have similar polarities, making separation by column chromatography challenging.
-
Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.[2]
-
-
Product Instability: The product may be sensitive to certain conditions used during purification.
-
Solution: Avoid prolonged exposure to strong acids or bases during workup and purification. Use neutral or mildly basic conditions where possible.
-
Scale-Up Challenges
Problem: Difficulties in maintaining yield and purity when scaling up the synthesis from laboratory to pilot plant scale.
Potential Causes & Solutions:
-
Heat Transfer: Exothermic reactions, such as halogenations, can be difficult to control on a larger scale, leading to increased byproduct formation.[5]
-
Mixing: Inefficient mixing in large reactors can lead to localized high concentrations of reagents, promoting side reactions.
-
Solution: Use appropriate agitation and reactor geometry to ensure homogeneous mixing.
-
-
Work-up and Isolation: Handling large volumes of solvents and solids during extraction, filtration, and drying can lead to product loss.
-
Solution: Optimize the work-up procedure to minimize handling steps. The use of a filter-dryer can streamline the isolation process.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is 2-amino-4-methylpyridine. This can be sequentially halogenated to introduce the bromine and iodine atoms.
Q2: What is the recommended order of halogenation?
A2: Typically, bromination is performed first, followed by iodination. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, and the bromine is introduced at the 5-position. The subsequent iodination then occurs at the 3-position.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both bromine and iodine compounds can be hazardous.[7]
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Iodine, Potassium Iodide, and Potassium Iodate: Can cause skin and respiratory irritation. Handle these reagents in a fume hood and wear appropriate PPE.
-
Sulfuric Acid: Is highly corrosive.[2] Handle with extreme care, using appropriate PPE.
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products.[3][4] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative analysis of the reaction mixture.[8]
Q5: What are the expected yields for each step?
A5: With optimized conditions, the bromination step can achieve yields of up to 95%.[2] The subsequent iodination step can have yields in the range of 70-75%.[2] Overall yields will depend on the efficiency of each step and the purification process.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
Materials:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylpyridine in acetone.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add a solution of NBS in acetone dropwise over 30-60 minutes, maintaining the temperature at 10°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 10°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Recrystallize the resulting residue from 90% ethanol to obtain 2-amino-5-bromo-4-methylpyridine as a solid.[2]
Protocol 2: Synthesis of this compound
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Sulfuric acid (2 mol/L)
-
Potassium iodate (KIO3)
-
Potassium iodide (KI)
-
Ammonia solution
-
Ethanol (85%)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromo-4-methylpyridine in 2 mol/L sulfuric acid with stirring.
-
Add potassium iodate portionwise to the stirred solution.
-
Heat the mixture to 100°C.
-
Prepare a solution of potassium iodide in water and add it dropwise to the reaction mixture over 30 minutes.
-
Continue stirring the mixture at 100°C for an additional 1.5 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the aqueous phase to 8 with ammonia solution.
-
Cool the mixture to 10°C for 1 hour to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from 85% ethanol to yield this compound.[2]
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Scale-Up Considerations
Caption: Key considerations for scaling up the synthesis process.
References
- 1. orgsyn.org [orgsyn.org]
- 2. ijssst.info [ijssst.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Analytical methods for the characterization of 5-Bromo-3-iodo-4-methylpyridin-2-amine
An In-Depth Comparative Guide to the Analytical Characterization of 5-Bromo-3-iodo-4-methylpyridin-2-amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of This compound (Molecular Formula: C₆H₆BrIN₂, Molecular Weight: 312.9 g/mol ), a highly substituted pyridine derivative and a versatile scaffold in medicinal chemistry.[1][2] The integrity of any research or development pipeline hinges on the foundational quality of its starting materials and intermediates.
This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights into creating a self-validating analytical workflow. We will explore a suite of orthogonal techniques, each providing a unique piece of the structural puzzle, to build an unshakeable confirmation of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3] For this compound, both ¹H and ¹³C NMR are essential.
Causality Behind Experimental Choices
A standard 400 or 500 MHz spectrometer is typically sufficient to resolve the expected signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve a wide range of polar organic compounds and its non-exchangeable proton signals, which will not interfere with the observation of the amine protons.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Based on the structure and data from similar pyridine derivatives, the following proton signals are anticipated[4][5]:
-
δ 7.8-8.0 ppm (Singlet, 1H): This signal corresponds to the single aromatic proton at the C6 position. Its downfield shift is characteristic of protons on an electron-deficient pyridine ring.
-
δ 5.5-6.0 ppm (Broad Singlet, 2H): This broad signal represents the two protons of the primary amine (-NH₂) group at the C2 position. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
-
δ 2.3-2.5 ppm (Singlet, 3H): This signal is assigned to the three protons of the methyl (-CH₃) group at the C4 position.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct carbon signals, confirming the molecular backbone[4][5]:
-
~155-160 ppm: C2 (carbon bearing the amino group).
-
~145-150 ppm: C6 (aromatic CH).
-
~140-145 ppm: C4 (carbon with the methyl group).
-
~105-110 ppm: C5 (carbon bearing the bromine atom).
-
~80-85 ppm: C3 (carbon bearing the iodine atom). The significant upfield shift is due to the heavy atom effect of iodine.
-
~20-25 ppm: Methyl carbon (-CH₃).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[6][7] For a molecule containing both bromine and iodine, MS is particularly powerful due to the distinctive isotopic patterns of these halogens.
Causality Behind Experimental Choices
Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar, non-volatile compounds like aminopyridines, as it typically keeps the molecule intact, showing a strong signal for the protonated molecular ion [M+H]⁺.[8] Electron Ionization (EI) is a "harder" technique that causes more fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.
Expected Mass Spectrum (ESI+)
-
Molecular Ion Peak: The key feature will be the isotopic cluster for the protonated molecule, [C₆H₆BrIN₂ + H]⁺.
-
Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da and a characteristic ~1:1 intensity ratio.
-
Iodine is monoisotopic (¹²⁷I).
-
Therefore, one would expect to see two major peaks of nearly equal intensity at m/z 313 and m/z 315 , corresponding to [M(⁷⁹Br)+H]⁺ and [M(⁸¹Br)+H]⁺, respectively. The presence of this distinct "doublet" is a definitive confirmation of a single bromine atom in the molecule.
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer coupled with a liquid chromatography inlet (LC-MS).[6]
-
Ionization Technique: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Examine the resulting spectrum for the protonated molecular ion cluster at m/z 313/315.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
While spectroscopic methods identify the structure, chromatographic techniques are essential for assessing its purity.[3] HPLC is the cornerstone of purity assessment in pharmaceutical development, capable of separating the main compound from process-related impurities and degradation products.[9][10]
Causality Behind Experimental Choices
A reverse-phase HPLC method is the standard choice for analyzing polar to moderately non-polar organic molecules. A C18 column provides a non-polar stationary phase, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compounds.[3][11] An acid modifier like phosphoric acid or formic acid is added to the mobile phase to ensure sharp, symmetrical peaks by protonating any basic sites (like the pyridine nitrogen and amino group) and minimizing interactions with residual silanols on the column packing.[11]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3][12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[11][12] A typical starting point could be 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[3]
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.
Expected Vibrational Frequencies
-
3450-3300 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the primary amine group.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
1640-1590 cm⁻¹: C=C and C=N ring stretching vibrations of the pyridine core.
-
1620-1550 cm⁻¹: N-H scissoring (bending) vibration of the amino group.
-
Below 800 cm⁻¹: C-Br and C-I stretching vibrations.
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation:
-
Grind 1-2 mg of the sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[13]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Elemental Analysis: The Final Stoichiometric Proof
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula to provide a final confirmation of the compound's elemental stoichiometry.
Theoretical vs. Experimental Values
-
Molecular Formula: C₆H₆BrIN₂
-
Theoretical Calculation:
-
%C = (6 * 12.01) / 312.9 * 100 = 23.02%
-
%H = (6 * 1.01) / 312.9 * 100 = 1.93%
-
%N = (2 * 14.01) / 312.9 * 100 = 8.95%
-
-
Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values to confirm the empirical formula.
Comparative Summary of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed structural connectivity, chemical environment of atoms. | Unambiguous structure elucidation, high resolution. | Requires pure sample, relatively low sensitivity, can be time-consuming.[7] |
| Mass Spectrometry | Molecular weight, elemental composition (via isotopic patterns). | High sensitivity, confirms molecular formula. | Provides limited connectivity data, isomers may not be distinguishable.[7] |
| HPLC | Purity, quantification of impurities. | High resolution for complex mixtures, highly accurate quantification. | Does not provide structural information on its own. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, simple sample preparation. | Provides limited information on overall structure, complex spectra can be hard to interpret.[7] |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms empirical formula and high purity. | Destructive, requires a very pure sample for accurate results. |
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates them into a logical workflow. This ensures that each piece of analytical data corroborates the others, leading to a confident and complete profile of the chemical entity.
Caption: An integrated workflow for the comprehensive analytical characterization of this compound.
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach. While NMR spectroscopy serves as the cornerstone for structural elucidation and HPLC is indispensable for purity determination, it is the collective agreement of data from mass spectrometry, FTIR, and elemental analysis that provides an unshakeable, comprehensive, and scientifically rigorous validation of the compound's identity, structure, and quality. This integrated strategy is fundamental to ensuring the reliability and reproducibility of research and development outcomes in the pharmaceutical sciences.[6]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. iltusa.com [iltusa.com]
- 11. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijssst.info [ijssst.info]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 5-Bromo-3-iodo-4-methylpyridin-2-amine
In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. For a molecule as functionally rich and synthetically significant as 5-Bromo-3-iodo-4-methylpyridin-2-amine, a robust analytical strategy to ensure its purity is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this halogenated pyridine derivative.
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical questions being addressed. This guide will navigate the theoretical underpinnings and practical considerations for employing each technique, supported by detailed experimental protocols and comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for the quality control of this compound and structurally related compounds.
Understanding the Analyte: this compound
This compound (CAS No. 1150618-04-4) is a polysubstituted pyridine, a structural motif prevalent in numerous pharmaceuticals and agrochemicals.[1][2][3] The presence of bromine and iodine atoms, along with an amine and a methyl group, imparts a unique chemical reactivity and potential for a diverse range of impurities arising from its synthesis.[4][5] Common impurities could include starting materials, regioisomers, or products of side reactions such as dehalogenation or rearrangement.[6] A thorough purity analysis must be capable of separating and identifying these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it an excellent first choice for the analysis of many pharmaceutical compounds.[7][8] Its high precision and robustness are key advantages in quality control environments.[7]
The Rationale for HPLC in this Context
The polarity imparted by the amino group and the nitrogen heterocycle, combined with the relatively high molecular weight of this compound, makes it well-suited for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the two phases. For pyridine-containing compounds, careful control of the mobile phase pH is crucial to ensure good peak shape and reproducibility, as the basic nitrogen can interact with residual silanols on the silica-based stationary phase.[9]
Experimental Protocol: RP-HPLC Method for this compound
This protocol is a starting point for method development and will require validation according to ICH guidelines to ensure it is fit for its intended purpose.[7][10][11]
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For higher resolution, a column with a smaller particle size (e.g., < 2 µm) can be used with a UHPLC system. Phenyl-hexyl or PFP columns could also be explored for alternative selectivity for aromatic and halogenated compounds.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the pyridine nitrogen, reducing peak tailing.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm. A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment.
3. Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Concentration: 1 mg/mL.
-
Procedure: Accurately weigh and dissolve the sample in the diluent. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Purity Analysis
The following table presents hypothetical data from the HPLC analysis of a batch of this compound.
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 0.15 | Starting Material 1 |
| 2 | 6.8 | 0.20 | Isomeric Impurity |
| 3 | 12.5 | 99.5 | This compound |
| 4 | 15.1 | 0.15 | De-iodinated Impurity |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.
The Rationale for GC-MS in this Context
While HPLC is excellent for overall purity, GC-MS can be a complementary technique for identifying volatile impurities that may not be detected by HPLC, such as residual solvents or volatile starting materials. For the main analyte, its volatility may be a concern. Aromatic amines can sometimes be challenging to analyze by GC due to their polarity and potential for adsorption on the column.[12] However, with modern inert columns, it is often feasible. The mass spectrometer provides structural information through fragmentation patterns, which is invaluable for the identification of unknown impurities.[13][14]
Experimental Protocol: GC-MS Method for this compound
1. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or a more advanced mass spectrometer (e.g., Q-TOF for high-resolution mass data).
-
Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good choice for aromatic amines.[15]
-
Injector: Split/splitless injector.
2. GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (to enhance sensitivity for trace impurities).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 min at 300 °C.
-
3. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific impurities.
4. Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Concentration: 1 mg/mL.
-
Procedure: Dissolve the sample in the solvent and inject directly.
Data Presentation: GC-MS Impurity Analysis
The following table summarizes hypothetical GC-MS data.
| Retention Time (min) | Key Mass Fragments (m/z) | Possible Identity |
| 5.6 | 78, 51 | Benzene (Residual Solvent) |
| 12.8 | 313 (M+), 186, 107 | This compound |
| 11.9 | 234 (M+), 155, 79 | 5-Bromo-4-methylpyridin-2-amine (de-iodinated) |
The fragmentation of the parent compound (MW: 313.94) would be expected to show the molecular ion peak (M+). The presence of bromine and iodine will result in characteristic isotopic patterns. Loss of iodine (127 amu) or bromine (79/81 amu) would be expected fragmentation pathways.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. Ideal for the main analyte and non-volatile impurities. | Best for volatile and semi-volatile compounds. Good for residual solvents and some process impurities. The main analyte may require high temperatures. |
| Sensitivity | Good, especially with UV detection. Can be enhanced with more sensitive detectors like mass spectrometers (LC-MS). | Excellent, particularly in SIM mode for target analytes. |
| Selectivity | High, can be tuned by changing stationary and mobile phases. | Very high, based on both chromatographic retention and mass fragmentation. |
| Identification | Primarily based on retention time against a reference standard. DAD provides spectral confirmation. For definitive identification, LC-MS is required. | Provides structural information from mass spectra, enabling identification of unknown impurities through fragmentation patterns and library searching. |
| Quantification | Highly precise and accurate, the gold standard for purity assays. | Can be quantitative, but may be less precise than HPLC for the main component due to potential thermal degradation or adsorption. |
| Sample Throughput | Moderate, typical run times are 20-40 minutes. | Can be faster, with typical run times of 15-30 minutes. |
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is recommended.
-
HPLC should be the primary technique for purity determination and quantification of the main component and non-volatile impurities. Its robustness, precision, and applicability to a wide range of compounds make it the ideal choice for routine quality control.[7][8] A validated HPLC method is a regulatory expectation for product release.[10][11]
-
GC-MS serves as an essential complementary technique for the identification of volatile impurities, residual solvents, and for the structural elucidation of unknown peaks observed in the HPLC analysis (if they are amenable to GC). The structural information provided by mass spectrometry is invaluable during process development and for investigating out-of-specification results.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive and robust analytical package for this compound, ensuring its quality, safety, and efficacy in downstream applications.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. helixchrom.com [helixchrom.com]
- 10. academic.oup.com [academic.oup.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GCMS Section 6.9.5 [people.whitman.edu]
- 14. whitman.edu [whitman.edu]
- 15. peakscientific.com [peakscientific.com]
A Comparative Spectroscopic Guide to 5-Bromo-3-iodo-4-methylpyridin-2-amine and its Analogs
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the highly substituted pyridine derivative, 5-Bromo-3-iodo-4-methylpyridin-2-amine. In the absence of publicly available experimental spectra for this specific compound, this guide leverages a powerful and scientifically rigorous approach: a comparative analysis with its close structural analogs, 2-Amino-5-bromo-4-methylpyridine and 2-Amino-5-bromo-3-iodopyridine . By understanding the spectroscopic characteristics of these precursors, we can confidently predict and interpret the data for our target molecule, a common and essential practice in the field of medicinal chemistry.
The Subject of Analysis: A Highly Functionalized Pyridine Core
The pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. This compound is a prime example of a densely functionalized pyridine ring, offering multiple points for further chemical modification. Its precise characterization is therefore of utmost importance.
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | ![]() | C₆H₆BrIN₂ | 312.93 g/mol | 1150618-04-4[1] |
| 2-Amino-5-bromo-4-methylpyridine | ![]() | C₆H₇BrN₂ | 187.04 g/mol | 98198-48-2[2] |
| 2-Amino-5-bromo-3-iodopyridine | ![]() | C₅H₄BrIN₂ | 298.81 g/mol | Not available |
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in a molecule. By comparing the spectra of our analogs, we can predict the chemical shifts for the target compound.
Experimental ¹H NMR Data of Analog Compounds
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 2-Amino-5-bromo-4-methylpyridine | CDCl₃ | 8.078 | Singlet | 1H | H-6 (Pyridine) | [3] |
| 6.406 | Singlet | 1H | H-3 (Pyridine) | [3] | ||
| 4.481 | Singlet | 2H | -NH₂ (Amino) | [3] | ||
| 2.277 | Singlet | 3H | -CH₃ (Methyl) | [3] | ||
| 2-Amino-5-bromo-3-iodopyridine | CDCl₃ | 8.06 | Doublet | 1H | H-6 (Pyridine) | [4] |
| 7.96 | Doublet | 1H | H-4 (Pyridine) | [4] | ||
| 5.00 | Singlet | 2H | -NH₂ (Amino) | [4] |
Predicted ¹H NMR Spectrum for this compound
The introduction of an iodine atom at the 3-position is expected to have a significant deshielding effect on the adjacent protons. Similarly, the methyl group at the 4-position will influence the chemical shift of the neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Assignment | Rationale |
| ~8.1-8.3 | Singlet | 1H | H-6 | The presence of both bromine at C5 and iodine at C3 will likely deshield the H-6 proton, shifting it downfield compared to 2-Amino-5-bromo-4-methylpyridine. |
| ~5.0-5.5 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to be in a similar environment to those in 2-Amino-5-bromo-3-iodopyridine. |
| ~2.3-2.5 | Singlet | 3H | -CH₃ | The methyl group is adjacent to the iodine-substituted carbon, which may cause a slight downfield shift compared to 2-Amino-5-bromo-4-methylpyridine. |
The structural relationship and the key proton environments are visualized in the following diagram:
Caption: Structural comparison of the target molecule and its analogs.
Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The presence of bromine and iodine, with their characteristic isotopic patterns, makes MS particularly informative for our target molecule.
Experimental MS Data of an Analog Compound
| Compound | Ionization Mode | m/z | Assignment | Reference |
| 2-Amino-5-bromo-3-iodopyridine | LCMS (ESI) | 300.7000 | [M+H]⁺ | [4] |
Predicted Mass Spectrum for this compound
The predicted mass spectrum will be characterized by the molecular ion peak and a distinct isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).
| Ion | Predicted m/z | Description |
| [M]⁺ | 312.93 | Molecular ion peak corresponding to the most abundant isotopes (⁷⁹Br, ¹²⁷I). |
| [M+2]⁺ | 314.93 | Isotopic peak due to the presence of ⁸¹Br. The relative intensity should be approximately equal to the [M]⁺ peak. |
| [M+H]⁺ | 313.94 | Protonated molecular ion, which is often observed in soft ionization techniques like ESI. |
| [M-CH₃]⁺ | 297.92 | Loss of a methyl radical. |
| [M-Br]⁺ | 233.96 | Loss of a bromine radical. |
| [M-I]⁺ | 185.96 | Loss of an iodine radical. |
The analytical workflow for characterizing such a compound is outlined below:
Caption: General experimental workflow for synthesis and analysis.
Experimental Protocols
Reproducibility is a key tenet of scientific integrity. The following are detailed, step-by-step methodologies for acquiring the NMR and MS data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled to a liquid chromatograph (LC-MS) for sample introduction.
-
Electrospray Ionization (ESI) Parameters:
-
Operate the ESI source in positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and abundant signal for the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).
-
For accurate mass measurements, use an internal reference standard or perform a lock mass correction.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Conclusion
While direct experimental data for this compound remains elusive in the public domain, a robust and scientifically sound interpretation of its expected NMR and mass spectra can be achieved through a comparative analysis with its close structural analogs. This guide provides a framework for such an analysis, empowering researchers to confidently characterize this and other novel substituted pyridines. The predicted spectral data serves as a valuable benchmark for experimental verification and highlights the power of leveraging existing knowledge to navigate the frontiers of chemical synthesis and drug discovery.
References
Comparative Reactivity Analysis: 5-Bromo-3-iodo-4-methylpyridin-2-amine vs. 5-Chloro-3-iodo-4-methylpyridin-2-amine in Synthetic Applications
Executive Summary
In the landscape of pharmaceutical and materials science research, halogenated pyridines are indispensable building blocks. Their utility is defined by the strategic placement of halogen atoms, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide presents a detailed comparative analysis of two key synthetic intermediates: 5-Bromo-3-iodo-4-methylpyridin-2-amine and its corresponding 5-Chloro-3-iodo-4-methylpyridin-2-amine . While structurally similar, the nuanced difference between a bromo and a chloro substituent at the 5-position profoundly impacts their reactivity profiles, particularly in palladium-catalyzed cross-coupling reactions. This document provides researchers, scientists, and drug development professionals with the theoretical grounding and practical data necessary to make informed decisions in substrate selection, reaction optimization, and synthetic route design. We will demonstrate that the bromo-analog offers superior reactivity, leading to milder reaction conditions and greater synthetic flexibility, whereas the chloro-analog, while more economical, presents significant catalytic challenges.
Theoretical Framework: The Chemistry of Aryl Halide Reactivity
The reactivity of an aryl halide (Ar-X) in the most common and synthetically valuable transformations—palladium-catalyzed cross-coupling reactions—is predominantly dictated by the strength and polarity of the carbon-halogen (C-X) bond. The catalytic cycle for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination typically initiates with the oxidative addition of the Ar-X bond to a low-valent palladium(0) complex.[1][2][3] This step, often the rate-determining stage of the entire catalytic process, involves the cleavage of the C-X bond.[4]
The established order of reactivity for aryl halides in this critical step is:
C-I > C-Br > C-Cl > C-F
This trend is a direct consequence of bond dissociation energies; the weaker C-I bond is cleaved more readily than the stronger C-Br bond, which in turn is cleaved more easily than the robust C-Cl bond.[4][5] For the compounds , both possess a highly reactive C-I bond at the 3-position, allowing for initial, selective functionalization. The core of our comparison, therefore, focuses on the subsequent reactivity of the halogen at the 5-position (C-Br vs. C-Cl). Based on first principles, the 5-bromo derivative is predicted to be substantially more reactive than the 5-chloro derivative in palladium-catalyzed transformations.[6]
In contrast, for Nucleophilic Aromatic Substitution (SNAr), the mechanism involves nucleophilic attack on the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the halide.[7] In this case, the reactivity is governed by the ability of the halogen to stabilize the intermediate through its inductive electron-withdrawing effect. This often leads to a reversed reactivity trend (F > Cl > Br > I), where the more electronegative halogen facilitates the rate-determining nucleophilic attack.[8] However, given the electron-donating nature of the 2-amino group on the pyridine ring, these substrates are generally not primed for SNAr reactions unless under forcing conditions. Therefore, this guide will focus on the more synthetically pertinent cross-coupling reactions.
Head-to-Head Comparison in Key Cross-Coupling Reactions
To provide a clear, evidence-based comparison, we will examine the expected performance of both substrates in three cornerstone reactions of modern drug discovery: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an aryl halide with an organoboron reagent.[9][10] The superior reactivity of the C-Br bond over the C-Cl bond translates directly into more efficient and practical reaction protocols.[5][6]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol assumes prior selective functionalization at the 3-iodo position and now targets the 5-position.
-
Setup: To separate oven-dried Schlenk flasks under an argon atmosphere, add the respective pyridinyl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition:
-
For 5-Bromo Analog: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
For 5-Chloro Analog: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a specialized, electron-rich ligand such as SPhos (0.06 mmol, 6 mol%). The use of more advanced catalyst systems is often necessary for activating C-Cl bonds.[11]
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL).
-
Reaction: Heat the reaction mixtures to 95°C and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Data Presentation: Expected Suzuki-Miyaura Coupling Outcomes
| Parameter | 5-Bromo-3-R-4-methylpyridin-2-amine | 5-Chloro-3-R-4-methylpyridin-2-amine | Rationale |
| Catalyst System | Standard Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos (or similar) | C-Cl bond activation requires more electron-rich, bulky phosphine ligands.[11] |
| Reaction Time | 2-4 hours | 12-24 hours | Faster oxidative addition to the C-Br bond leads to a more rapid catalytic cycle.[6] |
| Typical Yield | 85-95% | 50-70% (with specialized catalyst) | The higher energy barrier for C-Cl bond cleavage often results in lower conversion and more side reactions. |
| Reaction Temp. | 80-95°C | 95-110°C | Milder conditions are sufficient for the more reactive bromo-substrate.[6] |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction couples aryl halides with terminal alkynes, providing access to valuable internal alkyne structures.[12][13] This reaction also proceeds via a palladium-catalyzed cycle and shows the same reactivity dependence on the C-X bond strength.[14]
Experimental Protocol: Comparative Sonogashira Coupling
-
Setup: To a flask containing the pyridinyl halide (1.0 mmol, 1.0 equiv) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%), add a degassed solution of THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) to the mixture.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature for the bromo-analog and at 60°C for the chloro-analog. Monitor by TLC.
-
Workup: Upon completion, filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify by column chromatography.
Data Presentation: Expected Sonogashira Coupling Outcomes
| Parameter | 5-Bromo-3-R-4-methylpyridin-2-amine | 5-Chloro-3-R-4-methylpyridin-2-amine | Rationale |
| Reaction Temp. | Room Temperature | 60-80°C | The higher reactivity of the C-Br bond allows for significantly milder reaction conditions.[14] |
| Reaction Time | 1-3 hours | 8-16 hours | Slower C-Cl activation necessitates longer reaction times and thermal input. |
| Typical Yield | 90-98% | 40-60% | The chloro-analog is prone to side reactions like Glaser coupling of the alkyne at elevated temperatures. |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is critical for synthesizing aryl amines from aryl halides.[3][15] The choice of ligand is crucial, especially for less reactive aryl chlorides, but the underlying reactivity trend of the halide remains the same.[2][11]
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge an oven-dried vial with the pyridinyl halide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and the appropriate ligand (see below, 2.2 mol%). Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Ligand Selection:
-
For 5-Bromo Analog: Xantphos (0.022 mmol, 2.2 mol%).
-
For 5-Chloro Analog: RuPhos (0.022 mmol, 2.2 mol%) or another highly active Buchwald ligand.
-
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat to 100°C. Monitor by LC-MS.
-
Workup: Cool to room temperature, dilute with ether, filter through Celite, and concentrate. Purify via column chromatography.
Practical Considerations and Recommendation
When selecting between these two intermediates, a researcher must weigh reactivity against cost and availability.
-
This compound:
-
Pros: Significantly higher reactivity at the 5-position, allowing for milder conditions, shorter reaction times, higher yields, and a broader scope of compatible standard catalysts. This reliability is crucial in multi-step syntheses where overall yield is paramount.[6]
-
Cons: Generally higher purchase cost compared to the chloro-analog.
-
-
5-Chloro-3-iodo-4-methylpyridin-2-amine:
-
Pros: Lower cost, making it attractive for large-scale synthesis if a robust protocol can be developed.
-
Cons: The inertness of the C-Cl bond necessitates more forcing conditions (higher temperatures, longer times) and the use of expensive, specialized, and often air-sensitive phosphine ligands.[11] Reaction optimization can be time-consuming, and yields are often lower.
-
Recommendation: For early-stage research, medicinal chemistry, and complex syntheses where reliability and efficiency are the primary drivers, the This compound is the superior choice . The higher initial cost is often offset by savings in development time, catalyst cost, and improved overall yield. The chloro-analog should be considered for process chemistry and large-scale manufacturing only after a highly optimized and validated catalytic system has been established to overcome its inherent low reactivity.
Conclusion
The fundamental principles of organometallic chemistry clearly predict and explain the superior performance of this compound over its 5-chloro counterpart in palladium-catalyzed cross-coupling reactions. The weaker carbon-bromine bond facilitates the rate-determining oxidative addition step, enabling a more efficient catalytic cycle under milder conditions. This guide provides both the theoretical rationale and practical, data-driven comparisons to empower chemists to select the optimal reagent for their synthetic goals, ultimately accelerating the pace of discovery and development.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki Couplings: The Strategic Advantage of 5-Bromo-3-iodo-4-methylpyridin-2-amine
Introduction: The Quest for Molecular Complexity in Drug Discovery
In the landscape of modern medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for constructing the C(sp²)–C(sp²) bonds necessary to assemble these complex molecules.[1][2] However, the efficient and controlled synthesis of polysubstituted pyridines presents a significant challenge. The key to unlocking complex molecular architectures often lies in the ability to perform sequential, site-selective reactions on a single scaffold.
This guide provides an in-depth comparison of 5-Bromo-3-iodo-4-methylpyridin-2-amine with other halopyridine building blocks for Suzuki couplings. We will demonstrate, through mechanistic principles and experimental considerations, the distinct strategic advantages conferred by the orthogonal reactivity of its bromo and iodo substituents, a feature that enables a level of synthetic precision crucial for drug development professionals.
The Core Principle: Harnessing Orthogonal Halogen Reactivity
The cornerstone of the Suzuki-Miyaura coupling is the oxidative addition of a haloaromatic compound to a Palladium(0) catalyst. This step is frequently the rate- and selectivity-determining stage of the catalytic cycle.[3] The reactivity of the carbon-halogen bond in this step follows a well-established trend, dictated by bond dissociation energy:
C–I > C–Br > C–Cl [4]
This inherent reactivity difference is not a limitation but a powerful tool. For dihalogenated substrates containing two different halogens, such as this compound, this differential reactivity allows for "orthogonal" control. It becomes possible to selectively couple at the more reactive C-I bond under conditions that leave the more robust C-Br bond untouched, preserving it as a reactive handle for a subsequent, distinct transformation.[5]
Case Study: this compound
Let's dissect the structure to understand its unique potential:
-
C3-Iodo: The most labile site for oxidative addition. This is the primary reaction handle for the first Suzuki coupling.
-
C5-Bromo: The less reactive halogen, stable under the milder conditions required for C-I coupling. It serves as the latent reactive site for a second coupling.
-
C2-Amino Group: A potent electron-donating group (+M effect). Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions.[6] This electronic push makes both the C-I and C-Br bonds more susceptible to oxidative addition than they would be on an unsubstituted ring.
-
C4-Methyl Group: A weak electron-donating group (+I effect) that further modulates the ring's electronics.
The primary advantage is the ability to execute a highly selective mono-arylation at the C3 position with exceptional fidelity. This leaves the C5-bromo position available for a second, different Suzuki coupling or another palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling), enabling the rapid and controlled construction of diverse and complex molecular libraries from a single advanced intermediate.
Performance Comparison with Alternative Halopyridines
The superiority of the bromo-iodo substitution pattern becomes evident when compared to other dihalopyridines.
| Substrate Type | Typical Challenge | Consequence for Synthesis |
| Symmetrical Dihalopyridines (e.g., 2,6-Dibromopyridine) | Lack of intrinsic reactivity difference between the two C-Br bonds. | Achieving selective mono-coupling is often difficult, leading to mixtures of starting material, mono- and di-coupled products. This necessitates tedious purification and lowers the overall yield of the desired mono-functionalized intermediate.[7][8] |
| Asymmetrical Dihalopyridines (e.g., 2,4-Dichloropyridine) | Smaller reactivity difference between C-Cl bonds at different positions. | Selectivity is highly dependent on the electronic bias of the ring and can be heavily influenced by the choice of ligand, solvent, and base, requiring extensive optimization.[7][9][10] In many cases, achieving high selectivity remains a significant challenge. |
| Bromo-Chloro Pyridines (e.g., 2-Bromo-5-chloropyridine) | Large reactivity difference, but the C-Cl bond is significantly less reactive than a C-Br bond. | While the first coupling at the C-Br bond is efficient, the subsequent coupling at the C-Cl site often requires more forcing conditions (higher temperatures, stronger bases) and specialized, often expensive, electron-rich and bulky phosphine ligands to facilitate C-Cl bond activation.[3][11] |
| This compound | Minimal | The large and predictable reactivity difference between C-I and C-Br allows for a clean, selective first coupling under standard, mild conditions, reliably preserving the C-Br bond for the next synthetic step. |
Mechanistic Insight: Visualizing Selective Activation
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The critical step for selectivity in dihaloarenes is the initial oxidative addition.
Caption: Fig. 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
For this compound, the Pd(0) catalyst faces a choice. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the activation energy for oxidative addition into the C-I bond is significantly lower. This kinetic preference overwhelmingly directs the reaction to a single pathway.
Caption: Fig. 2: Selective Oxidative Addition.
Experimental Protocol: Selective Mono-Arylation
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C3-iodo position of this compound. It is adapted from robust procedures reported for analogous aminohalopyridines.[12][13]
Objective: To synthesize 5-Bromo-3-aryl-4-methylpyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Caption: Fig. 3: Experimental Workflow for Selective Suzuki Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 v/v ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).
-
Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyridine is consumed (typically 12-18 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-Bromo-3-aryl-4-methylpyridin-2-amine.
Conclusion
For researchers and drug development professionals, synthetic efficiency and control are paramount. This compound is not merely another halopyridine; it is a strategic building block designed for sequential, site-selective functionalization. Its key advantages over other dihalopyridines include:
-
Predictable Selectivity: The intrinsic reactivity difference between the C-I and C-Br bonds allows for exceptionally clean mono-coupling at the iodo position.
-
Milder Reaction Conditions: The high reactivity of the C-I bond enables the first coupling to proceed under standard, mild conditions, preserving sensitive functional groups elsewhere in the molecule.
-
Maximized Molecular Complexity: It provides a reliable and robust platform for building diverse libraries of molecules by allowing for a second, different coupling reaction at the C-Br position.
By leveraging the principle of orthogonal reactivity, this compound empowers chemists to navigate complex synthetic pathways with greater precision and efficiency, accelerating the discovery and development of novel chemical entities.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. | Semantic Scholar [semanticscholar.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Thermal Stability of 5-Bromo-3-iodo-4-methylpyridin-2-amine: A TGA and DSC Analysis
In the landscape of pharmaceutical development, the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe, effective, and robust drug formulation. This guide provides an in-depth analysis of the thermal properties of 5-Bromo-3-iodo-4-methylpyridin-2-amine, a highly functionalized pyridine derivative with potential applications in medicinal chemistry. Through a detailed examination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will assess its stability profile and compare it with relevant structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the physicochemical characteristics of this compound.
The comprehensive characterization of a pharmaceutical intermediate like this compound involves a multi-faceted analytical approach.[1] While spectroscopic techniques confirm identity, thermal analysis methods such as TGA and DSC are indispensable for evaluating the material's stability and phase behavior.[1] These techniques provide critical data on melting points, decomposition temperatures, and the presence of volatile components, all of which are vital for establishing storage conditions, processing parameters, and predicting shelf-life.[2][3]
The Critical Role of Thermal Analysis in Drug Development
Thermal analysis techniques are pivotal in pharmaceutical research and development for several reasons.[4] DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing thermal transitions like melting, crystallization, and glass transitions.[5] TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition kinetics, and the presence of volatiles like water or residual solvents.[3][4] The combination of these two techniques offers a powerful toolset for a comprehensive thermal characterization of pharmaceutical compounds.[5]
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a robust and reproducible thermal analysis of this compound. The causality behind each experimental choice is explained to ensure scientific integrity.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the compound.[3]
Instrumentation: A calibrated thermogravimetric analyzer is required.
Experimental Workflow:
Caption: TGA Experimental Workflow.
Rationale for Experimental Choices:
-
Sample Size (5-10 mg): This mass is optimal for ensuring good heat transfer while being sensitive enough to detect subtle mass changes.[6]
-
Inert Atmosphere (Nitrogen): A nitrogen purge prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the compound.[6]
-
Heating Rate (10 °C/min): This is a conventional heating rate that provides a good balance between resolution and analysis time.[6]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion, providing insights into the compound's purity and crystalline nature.
Instrumentation: A calibrated differential scanning calorimeter is required.
Experimental Workflow:
Caption: DSC Experimental Workflow.
Rationale for Experimental Choices:
-
Sample Size (2-5 mg): A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and more accurate melting point determination.
-
Hermetically Sealed Pan: This prevents any mass loss due to sublimation or evaporation of volatiles, which could interfere with the heat flow measurement.[2]
-
Heating Rate (10 °C/min): A standard rate that provides good resolution of thermal events.
Comparative Stability Analysis
While specific experimental data for this compound is not publicly available, we can infer its likely thermal behavior by comparing it to structurally similar pyridine derivatives. The presence of both bromine and iodine atoms on the pyridine ring is expected to significantly influence its thermal stability.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Onset (°C) | Key Structural Features |
| This compound | 312.94 | Not Reported | Hypothesized to be >200 °C | Bromo, Iodo, Methyl, Amino substituents |
| 2-Amino-5-bromo-3-methylpyridine[7] | 187.04 | 88-95 | Not Reported | Bromo, Methyl, Amino substituents |
| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine[8][9][10] | 241.17 | Decomposes at 217 | 217 | Nitro, Amino, Guanidine substituents |
| Pyridine Schiff Base (PSB1)[11] | 371.9 | 211-212 (decomposes) | ~211 | Di-bromo substituted phenolic ring |
| Pyridine Schiff Base (PSB2)[11] | 465.7 | 189-190 (decomposes) | ~189 | Di-iodo substituted phenolic ring |
Discussion of Comparative Data:
The stability of halogenated aromatic compounds is influenced by the nature of the halogen and other substituents.[11] The C-I bond is generally weaker than the C-Br bond, which might suggest a lower decomposition temperature for iodo-substituted compounds compared to their bromo-analogs. However, the overall stability is a complex interplay of electronic effects and intermolecular interactions in the crystal lattice.
For this compound, the presence of both a bromo and an iodo group, along with an amino and a methyl group, creates a complex electronic environment. The amino group can participate in intermolecular hydrogen bonding, which typically enhances thermal stability. The electron-withdrawing nature of the halogens can also influence the stability of the pyridine ring. It is hypothesized that the decomposition onset will be above 200 °C, in line with other highly substituted, stable pyridine derivatives.[8][9][10]
Expected TGA and DSC Results and Their Implications
Expected TGA Curve: A typical TGA curve for a pure, stable compound like this compound would show a single, sharp decomposition step. The absence of significant weight loss at temperatures below 100°C would indicate the absence of water or volatile solvents. The onset temperature of the major weight loss step is a key indicator of its thermal stability. A higher onset temperature suggests greater stability.
Expected DSC Curve: The DSC thermogram should exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the onset of this peak is taken as the melting point. A sharp peak is also indicative of high purity. The area under the peak corresponds to the enthalpy of fusion, which is a measure of the energy required to melt the substance and is related to the strength of the crystal lattice.
Logical Relationship between TGA/DSC Data and Stability Assessment:
Caption: Logic flow for stability assessment.
Conclusion
The thermal analysis of this compound through TGA and DSC is a critical step in its characterization for potential pharmaceutical applications. Based on the analysis of structurally related compounds, it is anticipated to be a thermally stable compound with a distinct melting point and a decomposition temperature likely exceeding 200 °C. The detailed protocols and comparative analysis provided in this guide offer a robust framework for researchers to experimentally determine its precise thermal properties. This data is essential for making informed decisions regarding its handling, storage, and formulation, ultimately ensuring the quality and safety of any potential drug product derived from it.
References
- 1. benchchem.com [benchchem.com]
- 2. tainstruments.com [tainstruments.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. azom.com [azom.com]
- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 7. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-3-iodo-4-methylpyridin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is the bedrock of successful research and development. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides an in-depth technical comparison of key analytical techniques for the definitive structural elucidation of 5-Bromo-3-iodo-4-methylpyridin-2-amine and its derivatives, a class of compounds with significant potential in medicinal chemistry.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to make informed decisions in their own structural elucidation workflows. We will leverage experimental data from a closely related isomer, 3-Amino-5-bromo-2-iodopyridine, to provide a comparative framework for confirming the structure of our target molecule.
The Imperative of Unambiguous Isomer Identification
Constitutional isomers, such as this compound and 3-Amino-5-bromo-2-iodopyridine, possess the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle difference can lead to vastly different pharmacological profiles. Therefore, the ability to definitively distinguish between such isomers is of paramount importance. This guide will demonstrate how a multi-technique approach, integrating X-ray crystallography, advanced NMR spectroscopy, and mass spectrometry, provides an unassailable confirmation of molecular structure.
Analytical Workflow for Structural Confirmation
A robust workflow for structural elucidation involves a synergistic combination of techniques to build a complete and validated picture of the molecule.
Caption: Logical workflow for the structural elucidation of this compound.
Single Crystal X-ray Crystallography: The Gold Standard
For compounds that yield high-quality single crystals, X-ray crystallography provides the most definitive and unambiguous structural evidence. It offers a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the absolute connectivity of atoms.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the target compound by slow evaporation of a suitable solvent system (e.g., ethyl acetate/heptane).
-
Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares on F².
Comparative Analysis:
While experimental data for this compound is not publicly available, we can draw a comparison with its isomer, 3-Amino-5-bromo-2-iodopyridine , for which crystallographic data has been published.[1][2]
| Parameter | 3-Amino-5-bromo-2-iodopyridine (Experimental)[1] | This compound (Expected) |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/n | To be determined |
| Key Bond Lengths (Å) | C-Br: ~1.88, C-I: ~2.09, C-N(amino): ~1.38 | C-Br: ~1.88, C-I: ~2.10, C-N(amino): ~1.37, C-C(methyl): ~1.50 |
| Key Bond Angles (°) | Br-C-C: ~120, I-C-N: ~118 | Br-C-C: ~121, I-C-C: ~120, N-C-C: ~122 |
The key differentiator in the crystal structure would be the connectivity of the substituents to the pyridine ring, which would be unequivocally established.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into Molecular Connectivity
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments allows for the complete assignment of all proton and carbon signals and the mapping of their connectivity.
Predicted ¹H and ¹³C NMR Data for this compound
The following data was predicted using online NMR prediction tools.[1][3][4][5]
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H6 | ~8.1 | 150.1 |
| H (NH₂) | ~5.0 (broad) | - |
| H (CH₃) | ~2.4 | 20.5 |
| C2 | - | 158.2 |
| C3 | - | 90.3 |
| C4 | - | 145.6 |
| C5 | - | 110.8 |
| C6 | 8.1 | 150.1 |
Comparative NMR Data: 3-Amino-5-bromo-2-iodopyridine (Experimental in DMSO-d₆)[1]
| Atom | Experimental ¹H Chemical Shift (δ, ppm) | Experimental ¹³C Chemical Shift (δ, ppm) |
| H4 | 7.67 | 137.97 |
| H6 | 7.16 | 120.92 |
| H (NH₂) | 5.65 | - |
| C2 | - | 106.10 |
| C3 | - | 147.68 |
| C4 | 7.67 | 137.97 |
| C5 | - | 120.01 |
| C6 | 7.16 | 120.92 |
The distinct substitution patterns of the two isomers lead to significantly different predicted and experimental chemical shifts, providing a clear basis for differentiation.
Advanced 2D NMR Techniques for Unambiguous Assignment
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a COSY spectrum would show no correlations for the aromatic proton (H6) or the methyl protons, as they are isolated spin systems. In contrast, for 3-Amino-5-bromo-2-iodopyridine, a cross-peak between H4 and H6 would be expected due to their four-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This is the primary method for assigning protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons over two to three bonds. For this compound, key HMBC correlations would include:
-
The methyl protons (~2.4 ppm) to C3, C4, and C5.
-
The H6 proton (~8.1 ppm) to C2, C4, and C5.
-
The amino protons (~5.0 ppm) to C2 and C3.
These long-range correlations would definitively establish the substitution pattern.
Caption: Expected key HMBC correlations for this compound.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, irrespective of their bonding.[6][7] For this compound, a NOESY or ROESY spectrum would show a correlation between the methyl protons and the amino protons, as well as between the methyl protons and the H6 proton, confirming their spatial relationship on the pyridine ring. This would be a critical piece of data to distinguish it from other potential isomers.
Mass Spectrometry: Confirming Molecular Formula and Probing Fragmentation
Mass spectrometry (MS) is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I is monoisotopic). The nominal molecular weight is 313 g/mol . We would expect to see major peaks at m/z 312 and 314.
-
Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the substituents. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms and cleavage of the methyl group.[8][9] A plausible fragmentation pathway would involve the initial loss of an iodine radical, followed by the loss of a bromine radical or the methyl group.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
The exact fragmentation pattern can be compared with that of its isomers to identify unique fragmentation pathways that can aid in their differentiation.[10]
Conclusion: A Synergistic Approach to Certainty
The definitive structural confirmation of this compound and its derivatives is not reliant on a single technique but on the convergence of evidence from multiple, complementary analytical methods. While single crystal X-ray crystallography provides the ultimate answer for solid-state structure, a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) offers an irrefutable picture of the molecule's constitution and conformation in solution. Mass spectrometry provides the foundational confirmation of the molecular formula and offers corroborating structural evidence through predictable fragmentation patterns.
By understanding the principles behind each technique and thoughtfully applying them in a logical workflow, researchers can confidently and unambiguously determine the structure of novel compounds, ensuring the integrity and success of their drug discovery and development endeavors.
References
- 1. Visualizer loader [nmrdb.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. app.nmrium.com [app.nmrium.com]
- 5. Visualizer loader [nmrdb.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
Navigating the Halogen Dance: A Comparative Guide to Cross-Coupling Reactions of Bromo- vs. Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. Its functionalization through palladium-catalyzed cross-coupling reactions is a staple in the synthetic chemist's toolbox. The choice of the starting halopyridine, however, can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides a detailed, side-by-side comparison of the reaction conditions for bromo- and chloropyridines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of the observed differences and provide experimentally-backed protocols to guide your synthetic endeavors.
The Halogen Effect: A Tale of Two Bonds
The fundamental difference in reactivity between bromopyridines and chloropyridines lies in the carbon-halogen (C-X) bond strength. The C-Br bond is weaker and more easily cleaved than the C-Cl bond, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for bromopyridines.[1][2] This inherent reactivity difference dictates the need for distinct sets of reaction conditions for each substrate.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276[1] |
| C-Cl | ~339[1] |
This disparity in bond energy means that reactions with chloropyridines often require more "forcing" conditions, such as higher temperatures, stronger bases, and more sophisticated, electron-rich, and bulky ligands to achieve comparable yields to their bromo- counterparts.[1][3]
Visualizing the Catalytic Cycle: A General Overview
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is where the reactivity of the C-X bond plays a crucial role.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[1] The conditions for coupling bromo- and chloropyridines differ significantly.
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Bromopyridines | Chloropyridines | Rationale for Difference |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][3][4] | The stronger C-Cl bond requires a more electron-rich and sterically hindered ligand to facilitate oxidative addition.[1] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ (often stronger bases are preferred) | A stronger base can promote the formation of the active boronate species and facilitate the transmetalation step, which can be sluggish for chloropyridines. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Dioxane/H₂O, Toluene, DMF | Solvent choice is often substrate-dependent but generally similar for both. Aqueous conditions are common.[3] |
| Temperature | 80-100 °C | 100-150 °C (Microwave heating is often employed)[3] | Higher temperatures provide the necessary energy to overcome the higher activation barrier of C-Cl bond cleavage.[1] |
| Reaction Time | 2-12 hours | 12-24 hours or longer[4] | The slower rate of oxidative addition for chloropyridines necessitates longer reaction times. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[5] Similar to the Suzuki coupling, the reaction conditions are highly dependent on the halogen present on the pyridine ring.
Comparative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Bromopyridines | Chloropyridines | Rationale for Difference |
| Catalyst/Ligand | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or Xantphos.[6][7] | Pd₂(dba)₃ or Pd(OAc)₂ with more electron-rich and bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).[8] | The challenging oxidative addition of the C-Cl bond necessitates highly active catalyst systems. |
| Base | NaOtBu, K₃PO₄ | LiHMDS, NaOtBu (often stronger, non-nucleophilic bases are required)[8] | A strong base is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane | Anhydrous, non-protic solvents are generally used to prevent quenching of the strong base. |
| Temperature | 80-110 °C[6] | 100-130 °C | Higher temperatures are needed to promote the oxidative addition of the less reactive chloropyridine. |
| Reaction Time | 4-18 hours[6][7] | 12-24 hours | The slower catalytic cycle with chloropyridines requires extended reaction times. |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.
Comparative Reaction Conditions for Sonogashira Coupling
| Parameter | Bromopyridines | Chloropyridines | Rationale for Difference |
| Catalyst System | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | More active Pd catalysts (e.g., Pd(OAc)₂) with specialized ligands may be needed. Copper-free conditions with higher catalyst loading are sometimes employed. | To overcome the high activation energy of C-Cl bond cleavage, more active catalytic systems are often necessary. |
| Base | Et₃N, i-Pr₂NH (serves as both base and solvent in some cases) | Stronger amine bases or the addition of an inorganic base may be required. | To facilitate the deprotonation of the alkyne and the regeneration of the active catalyst. |
| Solvent | THF, DMF, Toluene, or neat amine | THF, DMF, Dioxane | Aprotic polar solvents are generally effective. |
| Temperature | Room temperature to 80 °C | 80-120 °C | Elevated temperatures are typically required for the less reactive chloropyridines. |
| Reaction Time | 1-6 hours | 6-24 hours | The slower oxidative addition step leads to longer reaction times for chloropyridines. |
Experimental Protocols
The following are representative, general protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine
Materials:
-
3-Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add 3-bromopyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[4]
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloropyridine
Materials:
-
3-Chloropyridine (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (9 mL)
-
Water (1 mL)
Procedure:
-
In a dry Schlenk tube, combine 3-chloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with argon (three cycles).
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours, monitoring by TLC/LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.[4]
Protocol 3: Buchwald-Hartwig Amination of 2-Bromopyridine
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, add NaOtBu to a dry Schlenk tube.
-
Add Pd₂(dba)₃, BINAP, and a stir bar.
-
Add toluene, followed by 2-bromopyridine and the amine.
-
Seal the tube and heat the mixture to 100 °C for 12 hours.
-
Cool to room temperature, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[6]
Conclusion
While bromopyridines are generally more reactive and often allow for milder reaction conditions, significant advancements in catalyst technology have made the more economical and readily available chloropyridines highly viable substrates for cross-coupling reactions.[1] The key to success with chloropyridines lies in the judicious selection of a highly active catalytic system, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene ligands, along with appropriate bases and higher reaction temperatures. For drug development professionals and researchers, the choice between a chloropyridine and a bromopyridine will depend on a balance of factors including substrate availability, cost, and the desired reaction conditions. With the appropriate catalyst, chloropyridines can be excellent substrates for the synthesis of complex pyridyl-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 5-Bromo-3-iodo-4-methylpyridin-2-amine Derivatives and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3] This guide provides an in-depth technical comparison of the biological activities of derivatives originating from the novel 5-Bromo-3-iodo-4-methylpyridin-2-amine core and its structurally related analogs. By examining the influence of specific halogenation patterns and other substitutions, we aim to elucidate structure-activity relationships (SAR) and provide valuable insights for the rational design of next-generation therapeutic agents.
The Strategic Importance of Halogenation on the Pyridine Core
The introduction of halogen atoms, particularly bromine and iodine, onto the pyridine ring significantly modulates the molecule's physicochemical properties and biological activity. The presence of a bromine atom at the 5-position and an iodine atom at the 3-position of the 2-aminopyridine scaffold creates a unique electronic and steric environment. Bromine, being highly electronegative, can participate in halogen bonding and other non-covalent interactions, which can enhance binding affinity to biological targets.[3] Iodine, with its larger atomic radius, can introduce steric bulk that may confer selectivity. The combined effect of these two halogens on the 4-methylpyridin-2-amine core is a key area of investigation for developing potent and selective inhibitors of various biological targets.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of the this compound core, while not extensively documented, can be logically extrapolated from established methods for analogous compounds. A plausible synthetic route would begin with the bromination of 2-amino-4-methylpyridine, followed by a regioselective iodination at the 3-position.
A general synthetic protocol is outlined below:
Caption: A plausible synthetic workflow for this compound and its derivatives.
Further derivatization can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, at the bromine and iodine positions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents to generate a library of compounds for biological screening.[4]
Comparative Biological Activity
While direct experimental data for derivatives of this compound is limited in publicly available literature, we can infer and compare their potential biological activities based on closely related analogs. The primary areas of interest for this class of compounds are anticancer, antimicrobial, and kinase inhibitory activities.
Anticancer Activity
Substituted 2-aminopyridines are well-established as potent anticancer agents.[2] The introduction of halogens can significantly impact their cytotoxic and antiproliferative effects. A review of pyridine derivatives indicated that while some halogenated compounds showed lower antiproliferative activity, specific substitutions can enhance potency.[1]
Table 1: Comparative Anticancer Activity of Halogenated Pyridine and Pyrimidine Analogs
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Cyanopyridones | 2,4-dichloro substituted phenyl derivative | MCF-7 (Breast) | 1.39 | [5] |
| Unsubstituted phenyl derivative | HepG2 (Liver) | 2.71 | [5] | |
| Pyranopyridines | Compounds 12 and 14 | HepG2, HCT-116, MCF-7, Caco-2 | More potent than doxorubicin | [6] |
| Terpyridines | [2,2';6',2'']-terpyridine | Various human cancer cell lines | Exhibited the most significant cytotoxicity | [7] |
| Benzopyrano[2,3-d]pyrimidines | Unsubstituted and methoxylated derivatives | P388 (Leukemia) | 0.3 - 0.64 | [8] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used, making direct comparisons between different studies challenging.
Kinase Inhibitory Activity
The 2-aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[9] The strategic placement of substituents can confer both potency and selectivity against specific kinases, which are often dysregulated in cancer and other diseases.
Table 2: Comparative Kinase Inhibitory Activity of Pyridine and Pyrimidine-Based Analogs
| Compound Class | Target Kinase(s) | Key Derivative(s) | IC50 (nM) | Reference(s) |
| Aminotrimethylpyridinol Derivatives | FGFR4 | Compound 6O | 75.3 | [10] |
| 2-Aminopyridine Derivatives | ALK, ROS1 | Compound 18d | ALK: 19, ROS1: 2.3 | [9] |
| Pyridine-Based PIM-1 Inhibitors | PIM-1 | Compound 12 | 14.3 | [9] |
| Pyrimidin-2-amine Derivatives | PLK4 | Compound 8h | 6.7 | [11] |
| TYK2 Inhibitors | TYK2 | Compound 15 | Improved activity over parent | [12] |
The dihalogenated core of this compound presents a unique opportunity for designing dual or selective kinase inhibitors. The interplay between the electronic properties of bromine and the steric bulk of iodine could be exploited to target specific conformational states of the kinase domain.
Antimicrobial Activity
Halogenated heterocyclic compounds have demonstrated significant potential as antimicrobial agents.[3] The presence of bromine and iodine on the pyridine ring can enhance the lipophilicity of the molecule, facilitating its penetration through bacterial cell membranes.
Table 3: Comparative Antimicrobial Activity of Halogenated Pyridine and Pyrimidine Analogs
| Compound Class | Specific Derivative(s) | Target Microorganism(s) | Activity Metric | Reference(s) |
| Halogenated Pyrimidines | 2,4-dichloro-5-fluoropyrimidine | Staphylococcus aureus | MIC = 50 µg/mL; 95% reduction in hemolysis at 5 µg/mL | [10] |
| 2-amino-5-bromopyrimidine | Escherichia coli O157:H7 | Significant biofilm inhibition at 50 µg/mL | [4][13] | |
| 2-Amino-3-cyanopyridines | N-benzyl derivative with 4-bromophenyl | E. coli, B. subtilis | MIC = 577 µg/mL (E. coli), 288 µg/mL (B. subtilis) | [3] |
| Pyridinium Salts | Derivative with a 3-phenylpropyl chain | Staphylococcus aureus | Displayed the highest activity in the series | [14] |
| 2-Aminopyridine Derivatives | Cyclohexylamine derivative (2c) | S. aureus, B. subtilis | MIC = 39 µg/mL | [14] |
The data suggests that halogenation is a viable strategy for developing novel antimicrobial agents. The this compound scaffold could serve as a template for creating compounds with potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of these compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A generalized workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency and selectivity of compounds against specific kinase targets. A common method is a luminescence-based assay that measures ATP consumption.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and ATP.
-
Initiation of Reaction: Add the test compounds to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that contains luciferase. The amount of light produced is inversely proportional to the amount of ATP consumed by the kinase.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: A simplified workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique dihalogenation pattern offers opportunities for fine-tuning the physicochemical and pharmacological properties of its derivatives. Based on the comparative analysis of its analogs, it is anticipated that derivatives of this core will exhibit potent anticancer, kinase inhibitory, and antimicrobial activities.
Future research should focus on the synthesis of a focused library of derivatives from the this compound core and their systematic evaluation in a panel of biological assays. Direct, side-by-side comparisons with mono-halogenated and non-halogenated analogs will be crucial for definitively elucidating the synergistic or antagonistic effects of the bromo and iodo substituents. Such studies will undoubtedly pave the way for the discovery of novel drug candidates with improved efficacy and selectivity.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxicity and structure-activity relationship study of terpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-iodo-4-methylpyridin-2-amine
As researchers and developers at the forefront of pharmaceutical innovation, our work with complex chemical intermediates like 5-Bromo-3-iodo-4-methylpyridin-2-amine demands the highest standards of scientific rigor, not only in synthesis and application but also in the final, critical step of disposal. Improper handling of such a highly functionalized molecule—a halogenated aromatic amine—poses significant risks to personal safety and environmental health. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of this compound is fundamental to managing its disposal. Its structure dictates its classification and the precautions we must take.
-
Halogenated Organic Compound : The presence of both bromine and iodine atoms places this compound in a special regulatory category. Halogenated organic wastes are persistent and can form toxic byproducts, such as dioxins, if not incinerated at appropriate temperatures.[1][2] The U.S. Environmental Protection Agency (EPA) specifically lists and regulates halogenated organic compounds (HOCs), mandating specific disposal pathways.[3][4]
-
Aromatic Amine : The aminopyridine moiety is a known structural alert for potential toxicity. Aromatic amines as a class can be harmful, and some are known to be potent carcinogens.[5] Their disposal must be managed to prevent release into the environment, as they can be detrimental to aquatic life.[6]
-
Reactivity : While this specific molecule's full reactivity profile is not extensively published, related aminopyridines are incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7] Accidental mixing with incompatible waste streams can lead to hazardous reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1150618-04-4 | [8][9] |
| Molecular Formula | C₆H₆BrIN₂ | [8] |
| Molecular Weight | 312.9 g/mol | [8] |
| Classification | Halogenated Aromatic Amine | Structural Analysis |
Pre-Disposal Operations: Handling and Segregation
The foundation of proper disposal is laid long before the waste container is collected. It begins with meticulous handling and uncompromising segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Direct contact and inhalation must be avoided. The following PPE is mandatory when handling the pure compound or its concentrated waste:
-
Gloves : Nitrile gloves are required. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.
-
Eye Protection : Chemical safety goggles with side shields are essential.[10][11]
-
Protective Clothing : A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection : All handling of the solid compound or solutions that could produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[7]
The Cardinal Rule: Waste Segregation
The single most important logistical step in chemical disposal is segregation. Co-mingling different waste classes is unsafe, environmentally irresponsible, and dramatically increases disposal costs. The entire mixture is legally required to be treated as the most hazardous component.[12][13]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container : Select a clearly marked, leak-proof container compatible with halogenated organics. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers, which can corrode with halogenated waste.[14]
-
Label Accurately Before Use : The label must clearly state "HALOGENATED ORGANIC WASTE" . List all chemical constituents, including this compound and any solvents used.
-
Isolate from Other Waste Streams : This container must be kept separate from non-halogenated solvents, aqueous waste, and solid non-hazardous waste.
-
Keep Closed : The container must be securely capped when not in immediate use to prevent the release of fumes.[6][14]
Disposal Pathways: A Decision Framework
The disposal route for this compound is straightforward: it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sanitary sewer.[12][15]
Primary Disposal Pathway: Licensed Hazardous Waste Management
This is the mandatory, compliant, and safest method for all but trace quantities of this material.
-
Containerize Waste : Collect all waste containing this compound (pure solid, contaminated labware, solutions) in your designated and labeled "HALOGENATED ORGANIC WASTE" container.
-
Request Pickup : Follow your institution's specific procedures for hazardous waste collection. This typically involves contacting the Environmental Health and Safety (EHS) or a similar department to schedule a pickup.[15]
-
Incineration : The ultimate fate of this waste will be high-temperature incineration by a licensed waste management facility.[2] This is the EPA-preferred method for destroying halogenated organic compounds, as it breaks the carbon-halogen bonds and prevents the release of persistent pollutants.[1]
Managing Spills and Contaminated Materials
Any materials used to clean a spill of this compound are also considered hazardous waste and must be disposed of accordingly.[15]
Small Spill Cleanup Protocol (<1 gram):
-
Ensure Safety : Alert colleagues in the immediate area. Ensure you are wearing the full, appropriate PPE.
-
Containment : Gently cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization.
-
Collection : Carefully sweep the mixture into a designated dustpan. Avoid creating dust.
-
Disposal : Place the collected material and all cleaning supplies (e.g., contaminated paper towels, gloves) into the "HALOGENATED ORGANIC WASTE" container.
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning wipes as halogenated waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Advanced Topic: Deactivation Considerations
For certain advanced applications, in-situ deactivation of reactive intermediates is a part of the experimental protocol. While not a substitute for formal waste disposal, it's worth noting that chemical methods exist for degrading the functional groups present in this molecule. Acidified potassium permanganate can degrade aromatic amines, and Fenton's reagent is known to break down halogenated aromatic compounds.[5][16] However, these deactivation procedures are themselves hazardous, require a validated protocol specific to the reaction mixture, and the resulting waste stream must still be collected and disposed of as hazardous waste. These methods should not be attempted as a general-purpose disposal strategy.
By adhering to this technically grounded and safety-first approach, we can ensure that our innovative work does not come at the cost of personal or environmental safety. The principles of meticulous segregation, proper containerization, and compliant disposal are as integral to our scientific duty as the research itself.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | CAS#:1150618-04-4 | Chemsrc [chemsrc.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vumc.org [vumc.org]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



